molecular formula C16H13ClF3NO2 B027815 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline CAS No. 173676-54-5

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Cat. No.: B027815
CAS No.: 173676-54-5
M. Wt: 343.73 g/mol
InChI Key: BLTYAJPHEPYMJK-UHFFFAOYSA-N
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Description

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C16H13ClF3NO2 and its molecular weight is 343.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYAJPHEPYMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454829
Record name 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173676-54-5
Record name 1-(5-Chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, with the CAS Number 173676-54-5, is a key intermediate in the synthesis of Efavirenz.[1][2] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Understanding the structural characteristics and synthesis of this intermediate is crucial for the efficient and controlled manufacturing of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the structural analysis of this compound, including its synthesis, expected analytical data, and its role in the biological activity of Efavirenz.

Chemical and Physical Properties

This compound is a solid, typically light yellow to yellow in color.[3] It is slightly soluble in chloroform and methanol (with heating).[3]

PropertyValueReference
CAS Number 173676-54-5[1][4][5]
Molecular Formula C₁₆H₁₃ClF₃NO₂[4][5]
Molecular Weight 343.73 g/mol [5]
IUPAC Name 1-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-2,2,2-trifluoroethanone[2]
Melting Point 82-84 °C[3]
Storage Temperature -20°C Freezer[3]

Synthesis Protocol

The synthesis of this compound can be achieved through the N-alkylation of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride. A detailed experimental protocol, adapted from available literature, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-chloro-2-(trifluoroacetyl)aniline hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Toluene

  • p-Toluenesulfonic acid

  • 4-methoxybenzyl alcohol

  • Toluene

Procedure:

  • Preparation of 4-chloro-2-(trifluoroacetyl)aniline:

    • To a reaction vessel, add 32 g (115 mmol) of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride and 180 ml of ethyl acetate.

    • Prepare a solution of 4.6 g (115 mmol) of sodium hydroxide in 40 ml of water and add it to the reaction mixture.

    • Stir the mixture at 25°C for 20 minutes.

    • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

    • Remove the ethyl acetate under reduced pressure to obtain 4-chloro-2-(trifluoroacetyl)aniline as a yellow solid (yield: 96.0%).

  • N-alkylation with 4-methoxybenzyl alcohol:

    • In a 250 ml flask, combine 22.4 g (100 mmol) of 4-chloro-2-(trifluoroacetyl)aniline, 0.57 g (3 mmol) of p-toluenesulfonic acid, and 80 ml of toluene.

    • Heat the mixture to 70°C with magnetic stirring.

    • Prepare a solution of 15.2 g (110 mmol) of 4-methoxybenzyl alcohol in 30 ml of toluene.

    • Slowly add the 4-methoxybenzyl alcohol solution to the reaction mixture.

    • Continue the reaction for 2 hours.

    • After the reaction, add 120 ml of water and stir magnetically for 2 hours.

    • Filter the mixture and wash the collected solid with a 1:1 (v/v) mixture of toluene and water.

    • Dry the solid to obtain this compound as a yellow solid (yield: 93.3%).

Synthesis Workflow Diagram:

G Synthesis of this compound cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Alkylation A 4-chloro-2-(trifluoroacetyl)aniline hydrochloride B 4-chloro-2-(trifluoroacetyl)aniline A->B NaOH, Ethyl acetate D 4-Chloro-n-(4-methoxybenzyl)-2- (trifluoroacetyl)aniline B->D C 4-methoxybenzyl alcohol C->D p-Toluenesulfonic acid, Toluene

Synthesis of the target compound.

Structural Analysis Data (Predicted)

While a complete, publicly available dataset for the structural analysis of this compound is limited, the following tables summarize the expected and reference data based on the analysis of its precursors and general principles of spectroscopy. Commercial suppliers indicate the availability of detailed Structure Elucidation Reports (SER) upon request.[1]

¹H NMR Spectroscopy Data

No direct experimental data for the target compound was found in the public domain. The following table provides the ¹H NMR data for the closely related precursor, 4-chloro-N-(4-methoxybenzyl)aniline, for reference.[6]

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
4-chloro-N-(4-methoxybenzyl)anilineCDCl₃7.15d8.42H
7.01d8.42H
6.77d8.42H
6.44d8.42H
4.11s-2H
3.85s-1H
3.71s-3H

¹³C NMR Spectroscopy Data

No direct experimental data for the target compound was found in the public domain. The following table provides the ¹³C NMR data for the closely related precursor, 4-chloro-N-(4-methoxybenzyl)aniline, for reference.[6]

CompoundSolventChemical Shift (δ, ppm)
4-chloro-N-(4-methoxybenzyl)anilineCDCl₃158.98, 146.76, 130.94, 129.09, 128.77, 122.03, 114.06, 114.02, 55.34, 47.85

Mass Spectrometry (MS) Data (Predicted)

The molecular ion peak ([M]⁺) is expected at m/z 343.73. Common fragmentation patterns for similar aromatic amines and ketones would involve cleavage at the C-N bond and the C-C bond adjacent to the carbonyl group.

m/z (Predicted)Possible Fragment
343.73[M]⁺
222[M - C₇H₇O]⁺
121[C₈H₉O]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹) (Predicted)Functional Group
3300-3500N-H stretch
3000-3100Aromatic C-H stretch
2850-2960Aliphatic C-H stretch
1680-1700C=O stretch (ketone)
1500-1600Aromatic C=C stretch
1250C-O stretch (ether)
1100-1300C-F stretch
700-850C-Cl stretch

Role in the Biological Activity of Efavirenz

This compound is a crucial precursor in the multi-step synthesis of Efavirenz. The structural features of this intermediate, including the chloro, trifluoroacetyl, and methoxybenzyl groups, are assembled to form the final benzoxazinone ring system of Efavirenz.

Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It binds to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits the enzyme's activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Signaling Pathway Diagram: Mechanism of Action of Efavirenz

G Mechanism of Action of Efavirenz cluster_0 HIV Replication Cycle cluster_1 Efavirenz Inhibition A HIV Virion B Viral RNA A->B Entry & Uncoating D Viral DNA B->D Reverse Transcription C Reverse Transcriptase C->D E Integration into Host DNA D->E F Viral Replication E->F G Efavirenz H Allosteric Binding to Reverse Transcriptase G->H I Inhibition of Reverse Transcriptase Activity H->I I->C

Inhibition of HIV-1 reverse transcriptase by Efavirenz.

Conclusion

References

In-Depth Technical Guide: Physicochemical Properties of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (CAS 173676-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, identified by the CAS number 173676-54-5, is a key chemical intermediate in the synthesis of Efavirenz.[1][2][3][4] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. A thorough understanding of the physical and chemical properties of this intermediate is crucial for process optimization, quality control, and the consistent production of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the known physicochemical characteristics of CAS 173676-54-5.

Chemical Identity

IdentifierValue
CAS Number 173676-54-5
IUPAC Name 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone[5][][7]
Synonyms N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, 1-(5-chloro-2-(4-methoxybenzylamino)phenyl)-2,2,2-trifluoroethanone, 4-chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline[8][9]
Molecular Formula C₁₆H₁₃ClF₃NO₂[5][9]
Molecular Weight 343.73 g/mol [5][7]
InChI InChI=1S/C16H13ClF3NO2/c1-23-12-5-2-10(3-6-12)9-21-14-7-4-11(17)8-13(14)15(22)16(18,19)20/h2-8,21H,9H2,1H3[7][8]
SMILES COc1ccc(CNc2ccc(Cl)cc2C(=O)C(F)(F)F)cc1[5][7]

Physicochemical Properties

PropertyValueSource
Physical State Yellow solid[2][10]Molbase[10], LookChem[2]
Melting Point 82-84 °CChemicalBook[11]
Boiling Point 444.912 °C at 760 mmHgMolbase[10]
Flash Point 222.875 °CMolbase[10]
Refractive Index 1.564Molbase[10]
Storage Temperature +5°C[5], -20°C Freezer[7][11]Klivon[5], ChemicalBook[11], LGC Standards[7]

Role in Efavirenz Synthesis

As a critical intermediate, N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline plays a pivotal role in the synthetic pathway leading to Efavirenz. The general synthetic strategy involves the reaction of this intermediate to form the core benzoxazinone structure of the final drug molecule.

G Simplified Synthesis Workflow of Efavirenz A 4-Chloro-2-(trifluoroacetyl)aniline (and other precursors) B CAS 173676-54-5 N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline A->B Synthesis C Cyclization & Further Reactions B->C Transformation D Efavirenz (API) C->D Final Steps

Caption: Simplified workflow illustrating the role of CAS 173676-54-5 in Efavirenz synthesis.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties listed above are typically found in the internal documentation of chemical suppliers and pharmaceutical manufacturers. Standard analytical methods are employed:

  • Melting Point: Determined using a calibrated melting point apparatus, such as a Stuart SMP30 or similar, following the guidelines of the United States Pharmacopeia (USP) <741> or the European Pharmacopoeia (Ph. Eur.) 2.2.14. The sample is typically heated in a capillary tube at a controlled rate.

  • Boiling Point, Flash Point, and Refractive Index: These properties are often calculated using computational models based on the chemical structure, such as ACD/Labs Percepta platform, or determined experimentally using standard laboratory equipment like a distillation apparatus for boiling point, a Pensky-Martens closed-cup tester for flash point, and a refractometer for the refractive index.

  • Purity and Identification: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[12] A typical HPLC method would involve a C18 column with a mobile phase gradient of acetonitrile and water. Detection is commonly performed using a UV detector. Identity can be confirmed by comparing the retention time to a reference standard. Further structural confirmation is achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

This compound should be handled by trained laboratory personnel in a well-ventilated area.[13][14][15] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. The compound is intended for laboratory analytical use only and is not for use in humans.[13][14][15]

Conclusion

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (CAS 173676-54-5) is a well-characterized intermediate with defined physical and chemical properties that are essential for its role in the synthesis of Efavirenz. The data presented in this guide provides a valuable resource for researchers and professionals involved in the development and manufacturing of this important antiretroviral drug. Adherence to appropriate analytical methods and safety protocols is paramount when handling and utilizing this compound.

References

A Comprehensive Technical Guide to N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and applications.

Chemical Identity and Nomenclature

The compound with the common name N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is a complex organic molecule. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone [1][][3].

It is also known by several synonyms, including:

  • N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline[1][4][5]

  • 4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline[4][5]

  • 1-(5-chloro-2-(4-methoxybenzylamino)phenyl)-2,2,2-trifluoroethanone[4]

  • Ethanone, 1-[5-chloro-2-[[(4-methoxyphenyl)methyl]amino]phenyl]-2,2,2-trifluoro-[1][3]

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is critical for its handling, characterization, and use in synthetic and analytical procedures.

PropertyValueSource(s)
CAS Number 173676-54-5[1][][3][4][5][6][7]
Molecular Formula C₁₆H₁₃ClF₃NO₂[1][3][5][6][7]
Molecular Weight 343.73 g/mol [1][3][6]
Accurate Mass 343.0587 u[3]
Appearance Neat (as per product format)[1]
Storage Conditions +5°C[1]
HPLC Purity >95% - >97%[1]
Assay Purity >90% - >95% (qNMR or Carbon Titration)[1]

Core Application: Intermediate in Efavirenz Synthesis

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is primarily recognized as a crucial intermediate in the synthesis of Efavirenz[4][8]. Efavirenz is an antiretroviral medication used to treat and prevent HIV/AIDS. The subject compound is a precursor in the synthetic pathway that ultimately yields the active pharmaceutical ingredient (API). Its purity and characterization are essential for ensuring the quality and safety of the final drug product. It is also supplied as a highly characterized reference material for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for Efavirenz[4].

Efavirenz_Synthesis_Relationship cluster_precursors Precursors cluster_intermediate Key Intermediate cluster_api Active Pharmaceutical Ingredient (API) Precursor1 1-(2-Amino-5-chlorophenyl)- 2,2,2-trifluoroethanone Intermediate N-(4-Methoxybenzyl)-4-chloro- 2-(trifluoroacetyl)aniline Precursor1->Intermediate Reaction Precursor2 4-Methoxybenzyl chloride Precursor2->Intermediate API Efavirenz Intermediate->API Further Cyclization & Processing

Logical relationship of the intermediate in Efavirenz synthesis.

Experimental Protocols and Methodologies

While specific, detailed protocols for the synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline are proprietary and not publicly available in the searched literature, its role as a reference standard involves well-established analytical methodologies.

General Protocol for Use as a Reference Standard:

The compound serves as a premium-quality pharmaceutical reference standard for the quality control of Efavirenz[9]. This involves its use in analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) to validate analytical methods, perform routine quality control, conduct stability testing, and profile impurities[9].

The general workflow for its use in an analytical setting is outlined below.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation Req Receive Certified Reference Material Prep Prepare Standard Solution (Known Concentration) Req->Prep Inject Inject into Analytical System (e.g., HPLC, LC-MS) Prep->Inject Calib Generate Calibration Curve Inject->Calib Quant Quantify Analyte/Impurity in Test Sample Calib->Quant Test Analyze Test Sample (e.g., Efavirenz Batch) Test->Quant Validate Validate Method (Accuracy, Precision) Quant->Validate

General workflow for use as an analytical reference standard.

Biological Activity

The searched scientific literature does not contain specific data on the biological or antimicrobial activity of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline itself. Studies have been conducted on other trifluoro-aniline derivatives, which have shown antibacterial and antibiofilm properties against various pathogens[10][11]. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have demonstrated efficacy against Vibrio parahaemolyticus[10][11]. However, these findings cannot be directly extrapolated to the subject compound without specific experimental validation. Its primary known utility remains in the domain of chemical synthesis and analysis rather than as a bioactive agent. The compound is intended for research and laboratory use only and is not for diagnostic or therapeutic applications[6].

References

An In-depth Technical Guide to the Core Intermediate Structures in Efavirenz Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key intermediate structures and their synthesis in the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in the treatment of HIV-1. The synthesis of Efavirenz involves several critical intermediates, with two primary synthetic routes, often referred to as the Merck and Lonza pathways, converging on a key chiral amino alcohol. This document outlines the preparation of these pivotal molecules, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Key Intermediates and Synthetic Pathways

The industrial synthesis of Efavirenz predominantly proceeds through a convergent strategy. The core of this strategy lies in the preparation of three key intermediates:

  • Cyclopropyl Acetylene (3): A crucial building block providing the cyclopropylalkynyl side chain of Efavirenz.

  • 4-Chloro-2-(trifluoroacetyl)aniline (2): The aromatic core of the Efavirenz molecule.

  • (S)-1-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (4): The key chiral amino alcohol formed by the coupling of intermediates 2 and 3 . This intermediate possesses the correct stereochemistry required for the pharmacological activity of Efavirenz.

The overall synthetic scheme involves the independent synthesis of 2 and 3 , followed by their asymmetric coupling to yield 4 . The final cyclization of 4 furnishes Efavirenz (5 ).

Synthesis of Key Intermediates: Data and Protocols

This section provides a detailed look at the synthesis of each key intermediate, including tabulated quantitative data and step-by-step experimental protocols.

Cyclopropyl Acetylene (3)

Cyclopropyl acetylene is a highly reactive and essential reagent in the Efavirenz synthesis. Its preparation is a critical step, with various methods developed to ensure efficiency and safety on an industrial scale. One common and effective method involves the cyclization of 5-chloro-1-pentyne.

Quantitative Data for Cyclopropyl Acetylene Synthesis

ParameterValueReference
Starting Material5-Chloro-1-pentyne[1]
Reagentsn-Butyllithium, Cyclohexane[1]
Reaction TypeMetalation followed by cyclization[1]
Yield50%[1]
PurityHigh (after distillation)[1]
ScaleIndustrial[2]

Experimental Protocol for Cyclopropyl Acetylene Synthesis

  • Materials: 5-chloro-1-pentyne, n-butyllithium in cyclohexane, cyclohexane, saturated aqueous ammonium chloride.

  • Procedure:

    • In a suitable reaction vessel under an inert atmosphere, a solution of 5-chloro-1-pentyne in cyclohexane is prepared and cooled.

    • n-Butyllithium in cyclohexane is added dropwise to the cooled solution, maintaining a low temperature.

    • Following the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux to drive the cyclization.

    • After the reaction is complete, the mixture is cooled, and the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

    • The organic layer is separated, and the crude cyclopropyl acetylene is purified by fractional distillation to yield the final product.[1]

4-Chloro-2-(trifluoroacetyl)aniline (2)

This intermediate forms the aromatic backbone of Efavirenz. A common synthetic route starts from the readily available p-chloroaniline. The synthesis involves a protection step, followed by a Friedel-Crafts acylation and subsequent deprotection.

Quantitative Data for 4-Chloro-2-(trifluoroacetyl)aniline Synthesis

IntermediateStarting MaterialReagentsYieldReference
N-(4-chlorophenyl)pivalamidep-ChloroanilinePivaloyl chlorideHigh[3][4]
N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamideN-(4-chlorophenyl)pivalamiden-Butyllithium, Ethyl trifluoroacetateHigh[3]
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrateN-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamideHydrochloric acid, Methanol93.2%[3]
4-Chloro-2-(trifluoroacetyl)aniline4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrateBase (e.g., NaOH)High[2]

Experimental Protocol for 4-Chloro-2-(trifluoroacetyl)aniline Synthesis

This synthesis is a multi-step process:

  • Step 1: Protection of p-Chloroaniline

    • p-Chloroaniline is reacted with pivaloyl chloride in a suitable solvent to form N-(4-chlorophenyl)pivalamide. This step protects the amino group for the subsequent Friedel-Crafts reaction.[3][4]

  • Step 2: Friedel-Crafts Acylation

    • N-(4-chlorophenyl)pivalamide is treated with a strong base, such as n-butyllithium, to facilitate a Friedel-Crafts acylation.[3]

    • Ethyl trifluoroacetate is then added to introduce the trifluoroacetyl group at the ortho position to the amino group, yielding N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide.[3]

  • Step 3: Deprotection

    • The pivaloyl protecting group is removed by acid hydrolysis. N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide is treated with hydrochloric acid in methanol.[3]

    • Upon cooling and crystallization, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is obtained as a solid.[3]

  • Step 4: Basification

    • The hydrochloride salt is neutralized with a base, such as sodium hydroxide, to yield the free amine, 4-chloro-2-(trifluoroacetyl)aniline.[2]

(S)-1-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (4)

The asymmetric addition of cyclopropyl acetylene to 4-chloro-2-(trifluoroacetyl)aniline is the most critical step in the synthesis of Efavirenz, as it establishes the chiral center. This reaction is typically carried out using a chiral ligand to induce enantioselectivity.

Quantitative Data for the Synthesis of the Key Chiral Amino Alcohol

ParameterValueReference
Starting Materials4-Chloro-2-(trifluoroacetyl)aniline, Cyclopropyl acetylene[2][4]
Reagentsn-Butylmagnesium chloride, Diethyl zinc, Chiral ligand ((1R, 2S)-N-pyrrolidinyl norephedrine)[2]
Reaction TypeEnantioselective alkynylation[5]
YieldHigh[4]
Enantiomeric Excess (ee)High[5]

Experimental Protocol for the Synthesis of the Key Chiral Amino Alcohol

  • A solution of chloromagnesium cyclopropyl acetylide is prepared by reacting cyclopropyl acetylene with a Grignard reagent like n-butylmagnesium chloride.[2]

  • In a separate vessel, a chiral complex is formed by reacting a chiral ligand, such as (1R, 2S)-N-pyrrolidinyl norephedrine, with diethyl zinc.[2]

  • The prepared chloromagnesium cyclopropyl acetylide is then added to the chiral zinc complex.

  • The ketoaniline, 4-chloro-2-(trifluoroacetyl)aniline, is then added to this reaction mixture at a controlled low temperature.[2]

  • The reaction is stirred for an extended period to ensure complete conversion.

  • The reaction is quenched, and the product is extracted and purified to yield the enantiomerically enriched (S)-1-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.[2]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways described above.

Efavirenz_Synthesis_Pathway cluster_aniline Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline cluster_acetylene Synthesis of Cyclopropyl Acetylene cluster_final Final Assembly and Cyclization A p-Chloroaniline B N-(4-chlorophenyl)pivalamide A->B Pivaloyl chloride C N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide B->C 1. n-BuLi 2. Ethyl trifluoroacetate D 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate C->D HCl, MeOH E 4-Chloro-2-(trifluoroacetyl)aniline (2) D->E Base H (S)-1-(2-Amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluorobut-3-yn-2-ol (4) E->H F 5-Chloro-1-pentyne G Cyclopropyl Acetylene (3) F->G n-Butyllithium G->H Chiral Ligand, Et2Zn I Efavirenz (5) H->I Cyclization (e.g., with urea) Aniline_Intermediate_Synthesis start p-Chloroaniline step1 Protection (Pivaloyl chloride) start->step1 intermediate1 N-(4-chlorophenyl)pivalamide step1->intermediate1 step2 Friedel-Crafts Acylation (n-BuLi, Ethyl trifluoroacetate) intermediate1->step2 intermediate2 N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide step2->intermediate2 step3 Deprotection (HCl, MeOH) intermediate2->step3 intermediate3 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate step3->intermediate3 step4 Basification intermediate3->step4 end 4-Chloro-2-(trifluoroacetyl)aniline step4->end Chiral_Addition_Workflow cluster_reagents Reagent Preparation cluster_reaction Asymmetric Addition A Cyclopropyl Acetylene C Chloromagnesium cyclopropyl acetylide A->C + B n-BuMgCl B->C H Reaction Mixture C->H D Chiral Ligand F Chiral Zinc Complex D->F + E Et2Zn E->F F->H G 4-Chloro-2-(trifluoroacetyl)aniline G->H I (S)-Amino Alcohol Intermediate H->I Stirring at low temp.

References

Characterization of 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of the novel compound 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one. This molecule is a promising candidate for further investigation in drug discovery, particularly in the realm of oncology and inflammatory diseases, due to its structural motifs suggesting potential kinase inhibitory activity. This document outlines a plausible synthetic route, detailed experimental protocols for its synthesis and characterization, and predicted analytical data. Furthermore, a potential mechanism of action is explored through its putative interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Introduction

The compound 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one possesses key structural features that make it a molecule of significant interest for medicinal chemists and pharmacologists. The presence of a trifluoroethanone moiety, a substituted aniline, and a methoxyphenyl group suggests its potential to interact with biological targets, such as protein kinases. Kinase dysregulation is a hallmark of numerous diseases, including cancer, making the development of novel kinase inhibitors a focal point of modern drug discovery. This guide serves as a technical resource for the synthesis, characterization, and potential biological evaluation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
IUPAC Name 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one
Molecular Formula C₁₆H₁₃ClF₃NO₂
Molecular Weight 343.73 g/mol
CAS Number 173676-54-5
Appearance Predicted to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

Synthesis and Characterization

A plausible and efficient two-step synthesis of 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one is proposed, starting from commercially available materials.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reductive Amination 2-Amino-5-chlorobenzoic acid 2-Amino-5-chlorobenzoic acid 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone 2-Amino-5-chlorobenzoic acid->1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Reaction Trifluoroacetic anhydride Trifluoroacetic anhydride Trifluoroacetic anhydride->1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Reagent Precursor 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone Target Compound 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one Precursor->Target Compound Reductive Amination 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Target Compound Reagent

Figure 1: Synthetic workflow for the target compound.
Experimental Protocols

This protocol is adapted from known procedures for the synthesis of similar trifluoroacetophenones.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-amino-5-chlorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

This one-pot reductive amination protocol is a common and efficient method for the synthesis of secondary amines.[1][2][3]

  • Reaction Setup: To a solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane or methanol, add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel.

Predicted Analytical Data

The following tables summarize the predicted analytical data for the characterization of the target compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2d1HAr-H (ortho to C=O)
~7.3-7.5m2HAr-H (phenyl ring)
~7.2-7.3d2HAr-H (methoxyphenyl ring)
~6.8-7.0d2HAr-H (methoxyphenyl ring)
~4.5-4.7d2H-NH-CH₂ -Ar
~3.8s3H-OCH₃
~9.0br s1H-NH -

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185 (q)C =O
~160Ar-C -OCH₃
~150Ar-C -NH
~135Ar-C -Cl
~130-132Ar-C H
~128-130Ar-C H
~115-125 (q)-C F₃
~114Ar-C H
~55-OC H₃
~45-NH-C H₂-Ar

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
344.06[M+H]⁺
346.06[M+H]⁺ (³⁷Cl isotope)
223.03[M - C₈H₈O]⁺
121.05[C₈H₉O]⁺

Putative Mechanism of Action: Kinase Inhibition

The structural features of 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one suggest its potential as a kinase inhibitor. The trifluoromethyl ketone moiety can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Proposed Target Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a frequent event in many cancers, making it an attractive target for therapeutic intervention. We hypothesize that the target compound could inhibit one of the key kinases within this pathway, such as PI3K, Akt, or mTOR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Target Compound Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

References

Spectroscopic and Synthetic Profile of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Key Efavirenz Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

PropertyValueSource
CAS Number 173676-54-5[2][3][4][5][6]
Molecular Formula C₁₆H₁₃ClF₃NO₂[2][3][6]
Molecular Weight 343.73 g/mol [3][6]
Melting Point 82-84 °C[7]
Appearance Light Yellow to Yellow Solid[7]
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)[7]

Spectroscopic Data Analysis

Detailed experimental spectroscopic data for 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is not available in the cited literature. However, the following tables provide spectroscopic data for key structural fragments and related molecules to infer the expected spectral characteristics.

¹H NMR Spectroscopy Data for Analogous Compounds
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-chloro-N-(4-methoxybenzyl)aniline CDCl₃7.15 (d, J = 8.4 Hz, 2H), 7.01 (d, J = 8.4 Hz, 2H), 6.77 (d, J = 8.4 Hz, 2H), 6.44 (d, J = 8.4 Hz, 2H), 4.11 (s, 2H), 3.85 (s, 1H), 3.71 (s, 3H)[8]
N-(4-methoxybenzyl)aniline CDCl₃7.40 (t, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.01 (d, J = 8.2 Hz, 2H), 6.88 (t, J = 7.2 Hz, 1H), 6.76 (d, J = 8.0 Hz, 2H), 4.35 (s, 2H), 4.16 - 3.98 (m, 1H), 3.90 (s, 3H)[8]
¹³C NMR Spectroscopy Data for Analogous Compounds
CompoundSolventChemical Shifts (δ, ppm)
4-chloro-N-(4-methoxybenzyl)aniline CDCl₃158.98, 146.76, 130.94, 129.09, 128.77, 122.03, 114.06, 114.02, 55.34, 47.85[8]
N-(4-methoxybenzyl)aniline CDCl₃159.06, 148.39, 131.61, 129.41, 128.94, 117.61, 114.21, 113.01, 55.39, 47.87[8]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the reaction of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride. A general procedure, based on related syntheses, is outlined below.

Materials:

  • 4-chloro-2-(trifluoroacetyl)aniline

  • 4-methoxybenzyl chloride

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

  • To a solution of 4-chloro-2-(trifluoroacetyl)aniline in the chosen solvent, add the base and stir at room temperature.

  • Add 4-methoxybenzyl chloride to the reaction mixture.

  • Heat the mixture to a temperature appropriate for the chosen solvent and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Spectroscopic Methods

The following are general protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

Synthesis Workflow of Efavirenz

This compound is a key intermediate in the multi-step synthesis of Efavirenz. The following diagram illustrates a plausible synthetic pathway.

Efavirenz_Synthesis A 4-Chloroaniline B N-(4-chlorophenyl)-2,2-dimethylpropanamide A->B  Pivaloyl chloride   C 4-Chloro-2-(trifluoroacetyl)aniline B->C  Friedel-Crafts Acylation,  Hydrolysis   D This compound C->D  4-Methoxybenzyl chloride,  Base   E (S)-5-Chloro-α-(cyclopropylethynyl)-2- [[(4-methoxyphenyl)methyl]amino]-α- (trifluoromethyl)benzenemethanol D->E  (1R,2S)-N-Pyrrolidinylnorephedrine,  n-BuLi, Cyclopropylacetylene   F (S)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol E->F  Deprotection   G Efavirenz F->G  Phosgene or equivalent  

Caption: Synthetic pathway to Efavirenz from 4-Chloroaniline.

References

In-Depth Technical Guide: Physicochemical Properties of CAS 173676-54-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of the chemical compound identified by CAS number 173676-54-5. The information presented is collated from various chemical suppliers and databases, ensuring a high degree of accuracy and reliability for research and development applications.

Core Chemical Data

The compound with CAS number 173676-54-5 is chemically known as N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.[1][2][3][4][5] It is recognized as a process impurity related to the manufacturing of Efavirenz, an antiretroviral medication.[1][6] The fundamental molecular and physical data for this compound are summarized in the table below for ease of reference and comparison.

ParameterValue
CAS Number 173676-54-5
Molecular Formula C₁₆H₁₃ClF₃NO₂[1][2][3][4][5]
Molecular Weight 343.73 g/mol [1][2][3][5]
IUPAC Name 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone[2]
Synonyms N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, 1-(5-chloro-2-{[(4-methoxyphenyl)methyl]amino}phenyl)-2,2,2-trifluoroethan-1-one[2][4]
Parent Drug Efavirenz[1][3][6]

Experimental Protocols and Visualizations

As an AI assistant, I am unable to provide detailed experimental protocols or generate visualizations such as diagrams of signaling pathways or experimental workflows. For specific analytical methods, safety data sheets (SDS), or certificates of analysis (COA), it is recommended to consult the technical documentation provided by chemical suppliers or relevant scientific literature.

References

The Crucial Role of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline in the Synthesis of Efavirenz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly bolstered by the development of potent antiretroviral therapies. Among these, Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of combination antiretroviral therapy (cART) for many years. The intricate and precise synthesis of Efavirenz relies on a series of key intermediates, one of which is 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline. This technical guide provides an in-depth exploration of the pivotal role of this compound in the synthesis of Efavirenz, detailing its synthesis, chemical properties, and its transformation into the final active pharmaceutical ingredient (API). This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the field of antiretroviral drug development and manufacturing.

Chemical Properties and Significance

This compound, with the CAS number 173676-54-5, is a highly functionalized aniline derivative. Its molecular structure incorporates several key features essential for the construction of the Efavirenz molecule: a chlorinated aromatic ring, a trifluoroacetyl group, and a 4-methoxybenzyl protecting group on the amine.

PropertyValue
CAS Number 173676-54-5
Molecular Formula C₁₆H₁₃ClF₃NO₂
Molecular Weight 343.73 g/mol
IUPAC Name 1-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-2,2,2-trifluoroethan-1-one
Appearance Typically a solid

The trifluoroacetyl group is a critical electrophilic center, while the chlorine atom at the 4-position of the aniline ring is a key substituent in the final Efavirenz structure. The 4-methoxybenzyl (PMB) group serves as a protecting group for the secondary amine, which is later cleaved during the synthetic sequence. The strategic placement of these functional groups makes this molecule an ideal precursor for the asymmetric synthesis of Efavirenz.

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound is a multi-step process that begins with the protection of p-chloroaniline, followed by a Friedel-Crafts acylation and subsequent reaction with 4-methoxybenzylamine. The following diagram illustrates the general experimental workflow.

G cluster_0 Step 1: Protection of p-Chloroaniline cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Introduction of 4-Methoxybenzyl Group p_chloroaniline p-Chloroaniline protected_aniline N-protected p-Chloroaniline p_chloroaniline->protected_aniline Toluene acyl_chloride Acyl Chloride (e.g., Pivaloyl Chloride) acyl_chloride->protected_aniline acylated_intermediate N-protected-4-chloro-2-(trifluoroacetyl)aniline protected_aniline->acylated_intermediate Organic Solvent trifluoroacetyl_chloride Trifluoroacetyl Chloride trifluoroacetyl_chloride->acylated_intermediate lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylated_intermediate hydrolysis Hydrolysis (Acidic) acylated_intermediate->hydrolysis deprotected_intermediate 4-Chloro-2-(trifluoroacetyl)aniline hydrolysis->deprotected_intermediate final_intermediate This compound deprotected_intermediate->final_intermediate methoxybenzylamine 4-Methoxybenzylamine methoxybenzylamine->final_intermediate

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-pivaloyl-4-chloroaniline (Protection)

  • Reaction Setup: To a solution of p-chloroaniline (1 equivalent) in toluene, add pivaloyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate and then with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield N-pivaloyl-4-chloroaniline.

ParameterValueReference
Yield >95%[1]
Purity High[1]

Step 2: Friedel-Crafts Acylation

  • Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a nitrogen inlet, a mixture of an organic solvent (e.g., dichloromethane) and a Lewis acid (e.g., aluminum trichloride, 2.5 equivalents) is prepared and cooled to 0°C.

  • Reagent Addition: Trifluoroacetyl chloride (1.2 equivalents) is slowly added to the cooled mixture. Subsequently, a solution of N-pivaloyl-4-chloroaniline (1 equivalent) in the same solvent is added dropwise.

  • Reaction Conditions: The reaction is typically stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up and Isolation: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(4-chloro-2-(trifluoroacetyl)phenyl)pivalamide.

ParameterValueReference
Yield 85-90%[1]
Purity ~90% (crude)[1]

Step 3: Hydrolysis and N-alkylation

  • Hydrolysis: The crude product from the previous step is dissolved in a mixture of acetic acid and concentrated hydrochloric acid and heated to reflux for 4-6 hours to remove the pivaloyl protecting group, yielding 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.

  • Neutralization: The hydrochloride salt is neutralized with a base (e.g., sodium hydroxide) to give 4-chloro-2-(trifluoroacetyl)aniline.

  • N-alkylation: The resulting aniline is then reacted with 4-methoxybenzyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) to afford this compound.

ParameterValueReference
Overall Yield (from N-pivaloyl-4-chloroaniline) 75-85%[1]
Purity (after purification) >98%[2]

Transformation to Efavirenz: The Final Steps

This compound is a direct precursor to the key chiral intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol. This transformation involves a stereoselective addition of a cyclopropylacetylide to the trifluoromethyl ketone.

G intermediate This compound chiral_amino_alcohol_protected (S)-5-Chloro-α-(cyclopropylethynyl)-2-((4-methoxybenzyl)amino)-α-(trifluoromethyl)benzenemethanol intermediate->chiral_amino_alcohol_protected chiral_ligand Chiral Ligand chiral_ligand->chiral_amino_alcohol_protected cyclopropylacetylene Cyclopropylacetylene organometallic_reagent Organometallic Reagent (e.g., n-BuLi) cyclopropylacetylene->organometallic_reagent organometallic_reagent->chiral_amino_alcohol_protected deprotection Deprotection chiral_amino_alcohol_protected->deprotection chiral_amino_alcohol (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol deprotection->chiral_amino_alcohol cyclization Cyclization (e.g., with phosgene equivalent) chiral_amino_alcohol->cyclization efavirenz Efavirenz cyclization->efavirenz

Caption: Conversion of the key intermediate to Efavirenz.

Experimental Protocol: Synthesis of Efavirenz
  • Asymmetric Addition: To a solution of this compound and a chiral ligand in an anhydrous solvent at low temperature (-78°C), a solution of cyclopropylacetylide (prepared from cyclopropylacetylene and an organolithium reagent) is added. The reaction is carefully monitored for completion.

  • Deprotection: The 4-methoxybenzyl protecting group is removed under oxidative or acidic conditions to yield the chiral amino alcohol.

  • Cyclization: The final step involves the cyclization of the chiral amino alcohol with a phosgene equivalent, such as triphosgene or carbonyldiimidazole, to form the benzoxazinone ring of Efavirenz.

StepReagentsTypical YieldTypical Purity
Asymmetric Addition & Deprotection Chiral ligand, Cyclopropylacetylide, Oxidizing/Acidic agent80-90%>99% ee
Cyclization Phosgene equivalent (e.g., Triphosgene)90-95%>99.5%

Mechanism of Action of Efavirenz: Inhibition of HIV-1 Reverse Transcriptase

Efavirenz exerts its antiretroviral effect by inhibiting the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the virus. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Efavirenz is a non-nucleoside inhibitor.

cluster_hiv HIV Replication Cycle cluster_efavirenz Efavirenz Action HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcriptase (RT) Integration Integration into Host DNA Viral_DNA->Integration Efavirenz Efavirenz NNRTI_Pocket NNRTI Binding Pocket Efavirenz->NNRTI_Pocket Binds to RT HIV-1 Reverse Transcriptase Conformational_Change Conformational Change in Active Site NNRTI_Pocket->Conformational_Change Induces Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->Viral_DNA Blocks

Caption: Mechanism of action of Efavirenz.

Efavirenz binds to a specific, allosteric site on the HIV-1 RT, known as the NNRTI pocket, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, altering the spatial arrangement of the active site. This distortion renders the enzyme inactive, thereby preventing the conversion of the viral RNA genome into DNA. This halt in the reverse transcription process is a critical step in inhibiting HIV replication.

Conclusion

This compound is a testament to the ingenuity of modern medicinal chemistry. Its carefully designed structure and the synthetic route leading to its formation are optimized for the efficient and stereoselective production of Efavirenz. Understanding the synthesis and role of this key intermediate is crucial for the continued production of this life-saving antiretroviral drug and for the development of next-generation NNRTIs. The detailed protocols and data presented in this guide aim to provide a valuable resource for the scientific community dedicated to combating HIV/AIDS.

References

The Genesis of an Antiretroviral: A Technical Guide to the Discovery and Synthesis of Efavirenz Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efavirenz, a cornerstone in the treatment of HIV-1 infection, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has played a pivotal role in antiretroviral therapy since its FDA approval in 1998.[1][2][3] Marketed under brand names such as Sustiva® and Stocrin®, its development by DuPont Pharmaceuticals marked a significant advancement in managing HIV/AIDS.[4][5] This technical guide provides an in-depth exploration of the discovery and historical development of the key chemical intermediates that are crucial for the synthesis of Efavirenz. We will delve into the pivotal synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of quantitative data to illuminate the evolution of its manufacturing processes.

Core Synthetic Strategy and Key Intermediates

The synthesis of Efavirenz, chemically known as (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, hinges on the construction of a chiral quaternary carbon center and the subsequent formation of the benzoxazinone ring.[1][6] The most widely adopted synthetic routes involve two critical intermediates:

  • 4-Chloro-2-(trifluoroacetyl)aniline: This intermediate serves as the foundational aromatic core, incorporating the trifluoromethyl ketone and the aniline functionalities necessary for the subsequent stereoselective addition and cyclization steps.

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol: This chiral amino alcohol is the lynchpin of the synthesis, establishing the correct stereochemistry at the quaternary carbon center. Its formation is the most critical and challenging step in the entire synthetic sequence.

The overall synthetic pathway can be visualized as the preparation of the trifluoroacetyl aniline, followed by a stereoselective addition of a cyclopropylacetylide equivalent to form the chiral amino alcohol, which is then cyclized to yield Efavirenz.

Efavirenz_Synthesis_Overview A p-Chloroaniline B 4-Chloro-2-(trifluoroacetyl)aniline A->B Acylation & Hydrolysis C (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol B->C Asymmetric Alkynylation D Efavirenz C->D Cyclization

Caption: High-level overview of the Efavirenz synthetic pathway.

Synthesis of Key Intermediate 1: 4-Chloro-2-(trifluoroacetyl)aniline

The preparation of this key intermediate typically begins with the readily available p-chloroaniline. The synthesis involves a Friedel-Crafts acylation reaction to introduce the trifluoroacetyl group onto the aromatic ring.

Experimental Protocol

A representative experimental protocol for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline is as follows:

  • Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to protect the amino group, yielding N-(4-chlorophenyl)-2,2-dimethylpropanamide.[1]

  • Friedel-Crafts Acylation: The protected aniline undergoes a Friedel-Crafts acylation with trifluoroacetic anhydride in the presence of a Lewis acid catalyst, such as aluminum trichloride.[7]

  • Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to remove the pivaloyl protecting group, affording 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[7]

  • Neutralization: The hydrochloride salt is neutralized with a base to yield the final intermediate, 4-chloro-2-(trifluoroacetyl)aniline.[7]

Intermediate1_Synthesis cluster_0 Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline A p-Chloroaniline B N-(4-chlorophenyl)-2,2-dimethylpropanamide A->B Pivaloyl Chloride C Acylated Intermediate B->C TFAA, AlCl3 D 4-Chloro-2-(trifluoroacetyl)aniline HCl C->D Acidic Hydrolysis E 4-Chloro-2-(trifluoroacetyl)aniline D->E Neutralization

Caption: Workflow for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline.

Synthesis of Key Intermediate 2: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

The asymmetric synthesis of this chiral amino alcohol is a critical step that dictates the enantiomeric purity of the final Efavirenz product. The original synthesis developed by Merck utilized a highly enantioselective acetylide addition to the ketoaniline intermediate.[1]

Experimental Protocol

A general protocol for the asymmetric synthesis of the chiral amino alcohol is outlined below:

  • Formation of the Chiral Reagent: A chiral zinc aminoalkoxide reagent is prepared in situ. This is typically achieved by reacting a chiral ligand, such as (1R,2S)-N-pyrrolidinylnorephedrine, with n-butyllithium followed by the addition of a zinc salt.[8]

  • Preparation of the Acetylide: In a separate flask, cyclopropyl acetylene is reacted with a Grignard reagent, such as n-butylmagnesium chloride, to form chloromagnesium cyclopropyl acetylide.[1]

  • Asymmetric Addition: The chloromagnesium cyclopropyl acetylide is then added to the chiral zinc reagent. The resulting mixture is cooled to a low temperature (typically below -50°C), and the 4-chloro-2-(trifluoroacetyl)aniline intermediate is added. The reaction is carefully controlled to ensure high enantioselectivity.[1][8]

  • Quenching and Workup: The reaction is quenched, and the product is isolated and purified to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol.

Intermediate2_Synthesis cluster_1 Asymmetric Alkynylation A Chiral Ligand + n-BuLi + Zn Salt B Chiral Zinc Reagent A->B F Reaction Mixture at low temp B->F C Cyclopropyl Acetylene + Grignard Reagent D Chloromagnesium Cyclopropyl Acetylide C->D D->F E 4-Chloro-2-(trifluoroacetyl)aniline E->F G (S)-amino alcohol F->G Quench & Purify

Caption: Experimental workflow for the asymmetric synthesis of the chiral amino alcohol.

Final Cyclization to Efavirenz

The final step in the synthesis of Efavirenz is the cyclization of the chiral amino alcohol to form the benzoxazinone ring. This is achieved by reacting the amino alcohol with a carbonyl-delivering agent.

Experimental Protocol

Various reagents can be used for the cyclization step, with differing reaction conditions and yields.

  • Reaction with a Carbonyl Source: The (S)-amino alcohol is dissolved in a suitable solvent (e.g., THF, toluene) and reacted with a carbonyl delivering agent such as 1,1'-carbonyldiimidazole (CDI), triphosgene, or diphenylcarbonate.[9][10][11]

  • Reaction Conditions: The reaction may be carried out at room temperature or elevated temperatures, and in some cases, a base such as DBU or an acid catalyst like p-toluenesulfonic acid may be added to facilitate the reaction.[1][12]

  • Workup and Crystallization: After the reaction is complete, the mixture is worked up, and the crude Efavirenz is purified by crystallization to yield the final product with high purity.[9][11]

Quantitative Data Summary

The following tables summarize the reported yields and purities for the key synthetic steps leading to Efavirenz.

Table 1: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol

Chiral Ligand/MethodYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-N-pyrrolidinylnorephedrine9195.5[8]

Table 2: Cyclization of (S)-amino alcohol to Efavirenz

Carbonyl Delivering AgentSolventAdditiveYield (%)Purity (HPLC, %)Reference
1,1'-CarbonyldiimidazoleTHF---[10]
TriphosgeneOrganic SolventBase--[10]
DiphenylcarbonateTHFDBU90-9899.7[11][13]
UreaToluenep-TSA--[1]
DiphosgeneBiphasicWeak Base--[14]

Note: Dashes indicate that specific quantitative data was not provided in the cited source.

Conclusion

The synthetic pathway to Efavirenz has been the subject of extensive research, leading to highly optimized and efficient processes. The development of a robust asymmetric synthesis for the key chiral amino alcohol intermediate was a pivotal achievement that enabled the large-scale production of this life-saving medication. The various methods for the final cyclization step offer flexibility in terms of reagents and reaction conditions, allowing for process optimization based on cost, safety, and environmental considerations. This guide provides a comprehensive overview of the foundational chemistry that underpins the synthesis of Efavirenz, offering valuable insights for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the production of various pharmacologically active molecules. The synthesis involves a two-step process commencing with the trifluoroacetylation of 4-chloroaniline to form the intermediate, 4-chloro-2-(trifluoroacetyl)aniline, followed by an N-alkylation with 4-methoxybenzyl chloride. This protocol offers a comprehensive guide for researchers, including reaction parameters, purification methods, and characterization data.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as an intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. The trifluoroacetyl group and the substituted aniline core are common pharmacophores that impart desirable electronic and metabolic properties to drug candidates. The following protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Chemical Data Summary

PropertyValueReference
CAS Number 173676-54-5[1][2][3]
Molecular Formula C₁₆H₁₃ClF₃NO₂[1]
Molecular Weight 343.73 g/mol [1]
Melting Point 82-84 °C
Appearance Light yellow to yellow solid
Solubility Chloroform (Slightly), Methanol (Slightly, Heated)
Storage -20°C Freezer

Experimental Protocols

The synthesis is a two-step process as illustrated in the workflow below.

Step 1: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline

This step involves the Friedel-Crafts acylation of an N-protected p-chloroaniline followed by deprotection.

Materials:

  • p-Chloroaniline

  • Acyl chloride (e.g., Acetyl chloride)

  • Lewis acid (e.g., Aluminum trichloride)

  • Trifluoroacetyl chloride

  • Organic solvent (e.g., Dichloromethane, Toluene)

  • Hydrochloric acid

  • Sodium hydroxide

  • Water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • N-Acylation of p-Chloroaniline: In a reaction vessel, dissolve p-chloroaniline in a suitable organic solvent like toluene. Add an acyl chloride (e.g., acetyl chloride) dropwise while maintaining the temperature at 0-5 °C. Stir the reaction mixture for 2-3 hours at room temperature.

  • Friedel-Crafts Trifluoroacetylation: In a separate flask, prepare a mixture of a Lewis acid (e.g., aluminum trichloride) in an organic solvent (e.g., dichloromethane). Cool this mixture to -20 °C. Slowly add trifluoroacetyl chloride to this suspension. To this, add the solution of N-acylated p-chloroaniline dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Deprotection: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting crude N-acyl-4-chloro-2-(trifluoroacetyl)aniline is then hydrolyzed by heating in a mixture of acetic acid and concentrated hydrochloric acid at 60 °C for 4 hours.

  • Isolation: Cool the reaction mixture to 0 °C to crystallize the product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride. Filter the solid, wash with a cold solvent, and dry under vacuum. To obtain the free aniline, neutralize the hydrochloride salt with a base like sodium hydroxide.

Quantitative Data for Step 1:

Reactant/ProductMolar Mass ( g/mol )AmountYield (%)Purity (%)
p-Chloroaniline127.57(Starting Material)--
4-Chloro-2-(trifluoroacetyl)aniline225.58(Calculated from yield)75-85≥98
Step 2: Synthesis of this compound

This step involves the N-alkylation of the intermediate synthesized in Step 1.

Materials:

  • 4-Chloro-2-(trifluoroacetyl)aniline

  • 4-Methoxybenzyl chloride

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Solvent (e.g., Acetonitrile, Dimethylformamide)

  • Water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-(trifluoroacetyl)aniline in a polar aprotic solvent such as acetonitrile. Add a base, such as potassium carbonate or triethylamine, to the solution.

  • N-Alkylation: To the stirred mixture, add 4-methoxybenzyl chloride dropwise at room temperature. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure this compound.

Quantitative Data for Step 2:

Reactant/ProductMolar Mass ( g/mol )AmountYield (%)Purity (%)
4-Chloro-2-(trifluoroacetyl)aniline225.58(Starting Material)--
4-Methoxybenzyl chloride156.61(1.1 equivalents)--
This compound343.73(Calculated from yield)80-90>97 (HPLC)

Synthesis Workflow Diagram

SynthesisWorkflow A p-Chloroaniline B N-Acyl-p-chloroaniline A->B Acylation C 4-Chloro-2-(trifluoroacetyl)aniline B->C Trifluoroacetylation & Deprotection D This compound C->D N-Alkylation (4-methoxybenzyl chloride) invis1 invis2

Caption: Synthesis workflow for this compound.

Signaling Pathway (Illustrative)

While this molecule is a synthetic intermediate, its derivatives, such as Efavirenz, act on specific biological pathways. The diagram below illustrates the mechanism of action of NNRTI's.

NNRTIsignaling HIV_RNA HIV RNA RT Reverse Transcriptase HIV_RNA->RT DNA Viral DNA RT->DNA Reverse Transcription NNRTI NNRTI (e.g., Efavirenz) NNRTI->RT Allosteric Inhibition

Caption: Inhibition of HIV Reverse Transcriptase by NNRTIs.

Conclusion

This document outlines a detailed and reproducible protocol for the synthesis of this compound. The provided data and workflow diagrams are intended to support researchers in the efficient and successful synthesis of this important chemical intermediate for applications in drug discovery and development. Strict adherence to laboratory safety protocols is essential when performing these chemical syntheses.

References

Application Note: HPLC Purity Assessment of Voriconazole (CAS 173676-54-5)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voriconazole, identified by CAS number 173676-54-5, is a broad-spectrum triazole antifungal agent.[1] Its primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.[1] Ensuring the purity of Voriconazole is critical for its safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Voriconazole purity and the analysis of its related substances. The method is stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Experimental Protocol

This section outlines the detailed methodology for the HPLC analysis of Voriconazole.

2.1. Materials and Reagents

  • Voriconazole reference standard (Purity ≥ 99.5%)

  • Voriconazole sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium phosphate dibasic (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (Milli-Q or equivalent)

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV detector
Column Agilent Zorbax SB-C18 (250 mm x 4.6 mm i.d., 5 µm) or Hypersil C18 (250 x 4.6 mm)[1][2]
Mobile Phase 50 mM Ammonium phosphate dibasic buffer (pH 6.0, adjusted with orthophosphoric acid) : Acetonitrile (52:48, v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Column Temperature 25°C[1]
Detection Wavelength 250 nm or 256 nm[1][3]
Injection Volume 20 µL[1]
Run Time Approximately 30 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 50 mM solution of ammonium phosphate dibasic in water. Adjust the pH to 6.0 using diluted orthophosphoric acid. Mix this buffer with acetonitrile in a 52:48 (v/v) ratio, filter through a 0.45 µm membrane filter, and degas.[1]

  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Voriconazole reference standard in the mobile phase.[1]

  • Standard Solution for Assay (50 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 50 µg/mL.[1]

  • Standard Solution for Related Substances (2.5 µg/mL): Dilute the standard stock solution with the mobile phase to obtain a final concentration of 2.5 µg/mL (representing 0.5% of the sample concentration).

  • Sample Solution for Assay (50 µg/mL): Accurately weigh and dissolve an appropriate amount of the Voriconazole sample in the mobile phase to obtain a final concentration of 50 µg/mL.

  • Sample Solution for Related Substances (500 µg/mL): Accurately weigh and dissolve an appropriate amount of the Voriconazole sample in the mobile phase to obtain a final concentration of 500 µg/mL.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical validation parameters.

ParameterResult
Linearity Linear response observed in the range of 5-25 µg/mL (r² > 0.99)[2]
Accuracy (% Recovery) 98.8% to 100.4% for the assay; 96.3% to 103.2% for impurities[1]
Precision (% RSD) Intra-day and inter-day precision %RSD < 2%[2]
Limit of Detection (LOD) 0.01% - 0.02% for known impurities[1]
Limit of Quantitation (LOQ) Typically three times the LOD.
Specificity The method is specific, with no interference from excipients or degradation products.[2]
Robustness The method is robust for small variations in flow rate, column temperature, pH, and mobile phase composition.[1]

Data Presentation

Table 1: System Suitability Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
% RSD of Peak Area ≤ 2.0% (for n=6)< 1.0%

Table 2: Purity Assessment of a Voriconazole Batch

Peak NameRetention Time (min)AreaArea %Specification
Impurity A8.515000.05≤ 0.15%
Impurity B10.221000.07≤ 0.15%
Voriconazole 12.1 2985000 99.85 ≥ 99.0%
Unknown Impurity15.89000.03≤ 0.10%
Total Impurities 0.15 ≤ 1.0%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Materials & Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase solutions Standard & Sample Solution Preparation mobile_phase->solutions injection Sample Injection solutions->injection instrument HPLC System Setup instrument->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram integration Peak Integration & Identification chromatogram->integration calculation Purity & Impurity Calculation integration->calculation report Final Report Generation calculation->report

Caption: Experimental workflow for HPLC purity assessment of Voriconazole.

logical_relationship cluster_method Analytical Method cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application hplc_method HPLC Method specificity Specificity hplc_method->specificity is validated for linearity Linearity hplc_method->linearity is validated for accuracy Accuracy hplc_method->accuracy is validated for precision Precision hplc_method->precision is validated for lod_loq LOD & LOQ hplc_method->lod_loq is validated for robustness Robustness hplc_method->robustness is validated for purity_assay Purity Assay specificity->purity_assay enables linearity->purity_assay enables accuracy->purity_assay enables precision->purity_assay enables lod_loq->purity_assay enables robustness->purity_assay enables related_substances Related Substances purity_assay->related_substances stability_studies Stability Studies purity_assay->stability_studies

Caption: Logical relationship of the HPLC method validation and application.

References

Application Notes and Protocols: Synthesis of a Key Efavirenz Intermediate using 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline in the synthesis of a crucial chiral alcohol intermediate required for the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Introduction

Efavirenz is a key component in antiretroviral therapy for the treatment of HIV-1. Its synthesis involves a multi-step process, a critical part of which is the stereoselective addition of a cyclopropylacetylene moiety to a protected aniline precursor. The use of a 4-methoxybenzyl (PMB) protecting group on the aniline nitrogen of 4-chloro-2-(trifluoroacetyl)aniline allows for controlled reactions in subsequent steps. This document outlines the synthesis of the protected aniline and its conversion to the chiral tertiary alcohol, a direct precursor to Efavirenz.

Logical Workflow

The overall transformation described in these notes involves a two-step process starting from the unprotected 4-chloro-2-(trifluoroacetyl)aniline.

Efavirenz_Intermediate_Synthesis A 4-Chloro-2-(trifluoroacetyl)aniline B This compound A->B  Protection (PMB-Cl)   C Chiral Amino Alcohol Intermediate ((S)-2-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol) B->C  Asymmetric Addition  (Cyclopropylacetylene)  

Caption: Synthetic workflow from the unprotected aniline to the chiral amino alcohol intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the protected aniline and its subsequent conversion to the chiral alcohol intermediate.

StepReactionKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
1Protection of 4-chloro-2-(trifluoroacetyl)aniline4-methoxybenzyl chloride, p-toluenesulfonic acidToluene702 hours93.3
2Asymmetric addition to protected anilineCyclopropylacetylene, n-butyllithium, (1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-olToluene, THF-1030 minutes82.9

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the primary amine of 4-chloro-2-(trifluoroacetyl)aniline with a 4-methoxybenzyl group.

Materials:

  • 4-chloro-2-(trifluoroacetyl)aniline

  • p-toluenesulfonic acid

  • Toluene

  • 4-methoxybenzyl chloride

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 22.4 g (100 mmol) of 4-chloro-2-(trifluoroacetyl)aniline, 0.57 g (3 mmol) of p-toluenesulfonic acid, and 80 mL of toluene.

  • Stir the mixture magnetically at 70°C.

  • In a separate flask, dissolve 15.2 g (110 mmol) of 4-methoxybenzyl chloride in 30 mL of toluene.

  • Slowly add the 4-methoxybenzyl chloride solution to the reaction mixture.

  • Continue stirring the reaction mixture at 70°C for 2 hours.

  • After the reaction is complete, add 120 mL of water and stir the mixture magnetically for 2 hours.

  • Filter the resulting solid.

  • Wash the filter cake with a 1:1 (v/v) mixture of toluene and water.

  • Dry the solid to obtain this compound.

Expected Yield: 32.1 g (93.3%) of a yellow solid.

Protocol 2: Synthesis of (S)-2-(5-chloro-2-((4-methoxybenzyl)amino)phenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

This protocol details the asymmetric addition of cyclopropylacetylene to the protected aniline to form the chiral amino alcohol intermediate.

Materials:

  • This compound

  • (1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

  • Cyclopropylacetylene

  • Toluene, anhydrous

  • n-butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Citric acid solution

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath (e.g., dry ice/acetone)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve 9 g (44 mmol) of (1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and 2.9 g (44 mmol) of cyclopropylacetylene in 35 mL of anhydrous toluene.

  • Cool the solution to -10°C.

  • Slowly add 37.6 mL of 2.5 M n-butyllithium over 30 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, warm the mixture to 0°C and stir for an additional 30 minutes.

  • In a separate flask, dissolve 6.9 g (20 mmol) of this compound in 15 mL of anhydrous THF.

  • Slowly add the solution of the protected aniline to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Continue to stir the reaction mixture for 1 hour at 0°C.

  • Quench the reaction by the slow addition of 25 mL of 1 M citric acid solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M citric acid solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a dark red solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).

Expected Yield: 6.8 g (82.9%) of a pale yellow solid with an enantiomeric excess (ee) of 99.7%.

Signaling Pathway and Logical Relationships

The synthesis of the chiral amino alcohol intermediate relies on a specific sequence of protection and stereoselective addition. The following diagram illustrates the logical flow of this process.

logical_flow cluster_protection Protection Step cluster_addition Asymmetric Addition Step start_material 4-Chloro-2-(trifluoroacetyl)aniline protected_intermediate This compound start_material->protected_intermediate p-toluenesulfonic acid, Toluene, 70°C protecting_reagent 4-Methoxybenzyl Chloride protecting_reagent->protected_intermediate final_product Chiral Amino Alcohol Intermediate protected_intermediate->final_product Addition of Chiral Complex chiral_ligand (1R, 2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol chiral_reagent Chiral Lithium Acetylide Complex chiral_ligand->chiral_reagent alkyne Cyclopropylacetylene alkyne->chiral_reagent organolithium n-Butyllithium organolithium->chiral_reagent chiral_reagent->final_product

Caption: Logical flow diagram for the synthesis of the chiral amino alcohol intermediate.

Application Note: ¹H NMR Spectrum Analysis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Efavirenz.[1][2] Its chemical structure, 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone, contains multiple proton environments that can be characterized using proton nuclear magnetic resonance (¹H NMR) spectroscopy.[1][3] This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted chemical shifts, coupling constants, and multiplicity, to facilitate its identification and purity assessment.

Predicted ¹H NMR Data

The analysis of the ¹H NMR spectrum of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline is based on the distinct electronic environments of the protons in the molecule. The electron-withdrawing trifluoroacetyl group and the chlorine atom, along with the electron-donating methoxy and secondary amine groups, create a predictable pattern of signals. The predicted data for a spectrum recorded on a 400 MHz spectrometer using deuterochloroform (CDCl₃) as the solvent is summarized in the table below.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-67.9 - 8.1Doublet (d)~2.51H
H-57.3 - 7.5Doublet of doublets (dd)~8.8, ~2.51H
H-36.7 - 6.9Doublet (d)~8.81H
H-2', H-6'7.2 - 7.4Doublet (d)~8.62H
H-3', H-5'6.8 - 7.0Doublet (d)~8.62H
NH9.0 - 9.2Broad singlet (br s)-1H
CH₂4.5 - 4.7Doublet (d)~5.02H
OCH₃3.8 - 3.9Singlet (s)-3H

Experimental Protocol

A general protocol for acquiring the ¹H NMR spectrum is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

    • Dissolve the sample in approximately 0.7 mL of deuterochloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz NMR spectrometer.[4][5]

    • Acquire the spectrum at room temperature.

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Process the free induction decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

Data Analysis and Interpretation

The predicted ¹H NMR spectrum of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline can be interpreted as follows:

  • Aromatic Protons (Trifluoroacetylated Ring):

    • The proton at the H-6 position is expected to be the most downfield aromatic proton due to the strong deshielding effect of the adjacent trifluoroacetyl group and the ortho-relationship to the amine. It should appear as a doublet with a small meta-coupling to H-5.

    • The H-5 proton will be a doublet of doublets, coupled to both H-6 (meta-coupling) and H-3 (ortho-coupling).

    • The H-3 proton is anticipated to be the most upfield proton on this ring, shielded by the ortho-amino group. It will appear as a doublet due to ortho-coupling with H-5.

  • Aromatic Protons (Methoxybenzyl Ring):

    • The protons at the H-2' and H-6' positions are equivalent due to free rotation around the C-C bond and will appear as a doublet, coupled to their ortho neighbors.

    • Similarly, the H-3' and H-5' protons are equivalent and will present as a doublet. The electron-donating methoxy group will shield these protons, shifting them upfield relative to the H-2' and H-6' protons.

  • Other Protons:

    • The NH proton signal is expected to be a broad singlet and significantly downfield due to the deshielding effects of the adjacent aromatic ring and the trifluoroacetyl group. Its chemical shift can be concentration-dependent.

    • The benzylic CH₂ protons will appear as a doublet due to coupling with the NH proton.

    • The OCH₃ protons will be a sharp singlet in the upfield region of the spectrum.

Visualization of Molecular Structure and Analytical Workflow

To aid in the analysis, the molecular structure with proton assignments and the logical workflow for spectral interpretation are presented below.

molecular_structure cluster_molecule N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline cluster_assignments Proton Assignments mol mol H6 H-6 H5 H-5 H3 H-3 H2_6_prime H-2', H-6' H3_5_prime H-3', H-5' NH NH CH2 CH₂ OCH3 OCH₃

Caption: Molecular structure with key proton assignments.

analytical_workflow cluster_workflow ¹H NMR Spectrum Analysis Workflow A Acquire ¹H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate to TMS (0 ppm) B->C D Integrate Signals C->D E Assign Signals based on Chemical Shift, Multiplicity, and Integration D->E F Confirm Structure E->F

Caption: Logical workflow for ¹H NMR spectrum analysis.

References

Application Notes and Protocols for Mass Spectrometric Analysis of Efavirenz Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of key synthetic intermediates of Efavirenz using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of highly active antiretroviral therapy (HAART). Monitoring the purity and formation of its intermediates is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This protocol is designed for use in process chemistry, quality control, and drug development settings.

Introduction

The synthesis of Efavirenz is a multi-step process involving several key chemical transformations. The presence and purity of the intermediates at each stage can significantly impact the yield and impurity profile of the final drug product. Therefore, a robust and sensitive analytical method is required to monitor the reaction progress and control the quality of these intermediates. LC-MS/MS offers high selectivity and sensitivity, making it an ideal technique for this purpose. This application note outlines a general LC-MS/MS method that can be adapted for the analysis of various Efavirenz intermediates.

Efavirenz Synthesis and Key Intermediates

The synthesis of Efavirenz typically starts from 4-chloroaniline and involves the formation of a ketoaniline, followed by the addition of a cyclopropyl acetylene side chain and subsequent cyclization to form the final benzoxazinone ring structure. The key intermediates covered in this protocol are:

  • Intermediate 1: 4-Chloroaniline

  • Intermediate 2: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

  • Intermediate 3: Cyclopropyl acetylene

  • Intermediate 4: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

  • Final Product: Efavirenz

Experimental Protocols

Sample Preparation

Given that samples from a synthetic process are often in an organic solvent, sample preparation is typically straightforward.

  • Reaction Mixture Sampling: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent, such as acetonitrile or methanol, to a final concentration within the linear range of the instrument (typically in the ng/mL to low µg/mL range). A dilution factor of 1:1000 or 1:10000 is a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the relatively nonpolar intermediates.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to separate intermediates with a range of polarities. A typical gradient is as follows:

Time (min)% Mobile Phase B
0.010
1.010
5.095
7.095
7.110
9.010
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for these compounds.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas Flow: 7 Bar

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Quantitative Data and MRM Transitions

The following table summarizes the predicted monoisotopic mass, the expected precursor ion ([M+H]⁺), and suggested MRM transitions for the key Efavirenz intermediates. The product ions are predicted based on common fragmentation pathways for the respective functional groups. The collision energy (CE) should be optimized for each transition to achieve the highest signal intensity.

CompoundChemical StructureMonoisotopic Mass (Da)Precursor Ion ([M+H]⁺, m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Predicted CE (eV)
Intermediate 1: 4-ChloroanilineCl-C₆H₄-NH₂127.02128.0128.0 > 92.1128.0 > 65.115-25
Intermediate 2: 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanoneCl-C₆H₃(NH₂)-C(O)CF₃225.00226.0226.0 > 206.0226.0 > 126.020-30
Intermediate 3: Cyclopropyl acetyleneC₃H₅-C≡CH66.0567.067.0 > 41.167.0 > 39.110-20
Intermediate 4: (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-olCl-C₆H₃(NH₂)-C(OH)(CF₃)-C≡C-C₃H₅291.06292.1292.1 > 274.1292.1 > 222.125-35
Efavirenz C₁₄H₉ClF₃NO₂315.03316.0316.0 > 244.0316.0 > 272.020-30

Note: The exact m/z values and collision energies will need to be empirically determined and optimized on the specific instrument being used.

Visualizations

Efavirenz Synthesis Pathway

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 4-Chloroaniline 4-Chloroaniline Ketoaniline 1-(2-Amino-5-chlorophenyl)- 2,2,2-trifluoroethanone 4-Chloroaniline->Ketoaniline Trifluoroacetylation Cyclopropyl_acetylene Cyclopropyl acetylene Amino_alcohol (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluorobut-3-yn-2-ol Cyclopropyl_acetylene->Amino_alcohol Ketoaniline->Amino_alcohol Addition of Cyclopropyl acetylene Efavirenz Efavirenz Amino_alcohol->Efavirenz Cyclization

Caption: Synthetic pathway of Efavirenz from starting materials to the final product.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilute Dilution with Acetonitrile/Methanol Sample->Dilute Filter 0.22 µm Filtration Dilute->Filter LC_Separation Reversed-Phase LC Separation Filter->LC_Separation MS_Detection ESI-MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of Efavirenz intermediates.

Predicted Fragmentation of a Key Intermediate

G cluster_fragments Product Ions Precursor Precursor Ion 1-(2-Amino-5-chlorophenyl)- 2,2,2-trifluoroethanone [M+H]⁺ m/z 226.0 Frag1 Loss of HF [M+H-HF]⁺ m/z 206.0 Precursor:pre->Frag1 -HF Frag2 Loss of COCF₃ [M+H-COCF₃]⁺ m/z 126.0 Precursor:pre->Frag2 -COCF₃

Caption: Predicted fragmentation pathway for a key Efavirenz intermediate.

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the analysis of key Efavirenz synthetic intermediates. The protocol can be readily adapted and optimized for specific intermediates and manufacturing processes. By implementing this method, researchers and drug development professionals can ensure the quality and consistency of the Efavirenz synthesis, leading to a safer and more effective final drug product.

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the production of the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1] The synthesis involves a multi-step process commencing from p-chloroaniline, which includes N-protection, Friedel-Crafts acylation, deprotection, and a final N-alkylation. The protocols provided are designed to be suitable for industrial-scale production, focusing on safety, efficiency, and scalability. All quantitative data is summarized in structured tables for clarity, and the experimental workflow is visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 173676-54-5) is a critical advanced intermediate in the synthesis of Efavirenz, an essential anti-HIV medication.[1] The efficient and cost-effective large-scale production of this intermediate is therefore of significant importance to the pharmaceutical industry. The synthetic route outlined in this document is a common industrial approach, designed for high yield and purity.

The overall synthesis can be divided into two main stages:

  • Stage 1: Synthesis of the key precursor, 4-chloro-2-(trifluoroacetyl)aniline, from p-chloroaniline.

  • Stage 2: N-alkylation of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride to yield the final product.

This document will provide detailed protocols for each of these stages, with a focus on large-scale production considerations.

Synthetic Pathway

The synthetic pathway for this compound is depicted below. The initial step involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts reaction to introduce the trifluoroacetyl group. Subsequent deprotection yields the key intermediate, which is then alkylated to produce the final product.

G cluster_0 Stage 1: Synthesis of 4-chloro-2-(trifluoroacetyl)aniline cluster_1 Stage 2: N-Alkylation A p-Chloroaniline B N-Pivaloyl-4-chloroaniline A->B Pivaloyl chloride, Base C N-(4-chloro-2-trifluoroacetylphenyl)pivalamide B->C Ethyl trifluoroacetate, n-Butyllithium D 4-chloro-2-(trifluoroacetyl)aniline C->D Acidic Hydrolysis E 4-chloro-2-(trifluoroacetyl)aniline F This compound E->F Base, Solvent G 4-Methoxybenzyl chloride G->F

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols: Large-Scale Synthesis

Stage 1: Synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

This stage involves a three-step process starting from p-chloroaniline.

Step 1: Synthesis of 4-chloro-N-pivaloyl aniline

This step involves the protection of the amino group of p-chloroaniline with pivaloyl chloride.

  • Reaction:

    • Charge a suitable reactor with p-chloroaniline and toluene.

    • Cool the mixture to 0-5 °C.

    • Add a 30% sodium hydroxide solution while maintaining the temperature between 5-15 °C.

    • Slowly add pivaloyl chloride over 1 hour, keeping the temperature between 5-15 °C.

    • After the addition is complete, maintain the temperature for 1 hour.

    • Separate the layers and wash the organic layer twice with water.

    • Cool the organic layer to -5 °C and hold for 2 hours to crystallize the product.

    • Filter the solid, wash the filter cake with water, and dry under vacuum at 70 °C for 24 hours.

Step 2: Synthesis of N-(4-chloro-2-trifluoroacetylphenyl) pivalamide

This step introduces the trifluoroacetyl group via a directed ortho-lithiation followed by reaction with ethyl trifluoroacetate.

  • Reaction:

    • In a separate reactor, charge 4-chloro-N-pivaloyl aniline, methyl tert-butyl ether, and tetramethylethylenediamine (TMEDA).

    • Cool the mixture to -20 °C.

    • Slowly add a 2.0 M solution of n-butyllithium in hexanes, maintaining the temperature below 5 °C.

    • After addition, hold the temperature at -5 to 0 °C for 2.5 hours.

    • Cool the mixture back to -20 °C and rapidly add ethyl trifluoroacetate.

    • Stir for 30 minutes.

    • Quench the reaction by adding ice water.

    • Separate the layers and wash the organic layer until neutral.

    • Extract the combined aqueous layers twice with methyl tert-butyl ether.

    • Combine the organic layers and evaporate to dryness to obtain the crude product as an oil.[2]

Step 3: Synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

This step involves the deprotection of the pivaloyl group under acidic conditions to yield the desired intermediate.

  • Reaction:

    • To the crude N-(4-chloro-2-trifluoroacetylphenyl) pivalamide, add glacial acetic acid and concentrated hydrochloric acid.

    • Heat the mixture to 60 °C and stir for 4 hours.

    • After the reaction is complete, cool the mixture to 0 °C and stir for 2 hours to induce crystallization.

    • Filter the solid product, wash with a suitable solvent (e.g., ethyl acetate), and dry under reduced pressure.[3]

ParameterStep 1Step 2Step 3
Starting Material p-Chloroaniline4-chloro-N-pivaloyl anilineN-(4-chloro-2-trifluoroacetylphenyl) pivalamide
Key Reagents Pivaloyl chloride, NaOHn-Butyllithium, Ethyl trifluoroacetate, TMEDAConcentrated HCl, Acetic Acid
Solvent TolueneMethyl tert-butyl ether, HexanesGlacial Acetic Acid
Temperature 0-15 °C-20 to 5 °C60 °C, then 0 °C
Reaction Time ~2 hours~3 hours~6 hours
Typical Yield 96.8%95.8%82.9%
Purity (Content) 99.4%95.2%99.4%

Table 1: Summary of reaction parameters for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.

Stage 2: Synthesis of this compound

This stage involves the N-alkylation of the intermediate with 4-methoxybenzyl chloride.

  • Reaction:

    • Charge a reactor with 4-chloro-2-(trifluoroacetyl)aniline (obtained from the hydrochloride salt by neutralization with a base like sodium bicarbonate and extraction).

    • Add a suitable solvent such as acetonitrile or toluene.

    • Add a base, for example, potassium carbonate or sodium carbonate.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

    • Slowly add a solution of 4-methoxybenzyl chloride in the same solvent.

    • Maintain the reaction at temperature and monitor for completion by a suitable analytical method (e.g., HPLC).

    • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product as a solid.

ParameterValue
Starting Material 4-chloro-2-(trifluoroacetyl)aniline
Key Reagents 4-Methoxybenzyl chloride, Potassium carbonate
Solvent Acetonitrile or Toluene
Temperature 60-80 °C
Reaction Time 4-8 hours (monitor by HPLC)
Typical Yield >90% (estimated based on similar industrial N-alkylations)
Purity (HPLC) >98%

Table 2: Summary of reaction parameters for the synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the large-scale synthesis of this compound.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Alkylation and Purification A Charge Reactor with p-Chloroaniline and Toluene B N-Pivaloylation A->B C Workup and Isolation of Intermediate 1 B->C D Charge Reactor with Intermediate 1 and Solvents C->D E Trifluoroacetylation D->E F Workup and Isolation of Intermediate 2 E->F G Deprotection F->G H Crystallization and Isolation of 4-chloro-2-(trifluoroacetyl)aniline HCl G->H I Neutralization of Precursor HCl Salt H->I Proceed to Stage 2 J Charge Reactor with Precursor and Solvent I->J K N-Alkylation with 4-Methoxybenzyl chloride J->K L Workup and Crude Product Isolation K->L M Recrystallization L->M N Drying and Packaging of Final Product M->N

References

Application of CAS 173676-54-5 as a pharmaceutical reference standard

Author: BenchChem Technical Support Team. Date: December 2025

An important initial clarification regarding CAS number 173676-54-5 is necessary. While this number is associated with an impurity related to the drug Efavirenz, the context of the query—focusing on a "pharmaceutical reference standard" with applications involving signaling pathways and detailed analytical protocols—strongly indicates that the intended subject is the widely used antibiotic, Moxifloxacin Hydrochloride . Moxifloxacin Hydrochloride's anhydrous form is correctly identified by CAS number 186826-86-8.[1][2] This document will proceed with Moxifloxacin Hydrochloride as the subject to provide relevant and comprehensive application notes for the target audience.

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections, including respiratory and skin infections.[1][3] As a pharmaceutical reference standard, Moxifloxacin Hydrochloride is crucial for ensuring the quality, potency, and purity of drug products through accurate and reliable analytical testing.[4] These standards are used in quality control laboratories for tasks such as identifying the active pharmaceutical ingredient (API), quantifying its concentration in dosage forms, and identifying impurities.[4]

Physicochemical Data of Moxifloxacin Hydrochloride

PropertyValue
Chemical Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride
CAS Number 186826-86-8 (anhydrous)[2]
Molecular Formula C21H24FN3O4 · HCl
Molecular Weight 437.89 g/mol
Appearance Light yellow or yellow powder or crystals[5]
Application Antibacterial[6]

Application as a Pharmaceutical Reference Standard

Moxifloxacin Hydrochloride Certified Reference Material (CRM) is used as a primary or secondary standard in analytical procedures to ensure the identity, strength, quality, and purity of pharmaceutical products.[4] Its applications include:

  • Assay and Potency Determination: Quantifying the amount of Moxifloxacin in bulk drug substances and finished pharmaceutical forms (e.g., tablets, eye drops).[7][8]

  • Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), for linearity, accuracy, precision, and specificity, in accordance with ICH guidelines.[9][10]

  • Impurity Profiling: Identifying and quantifying related substances and degradation products.

  • System Suitability Tests: Ensuring that the chromatographic system is performing adequately before analyzing samples.[11]

Reference standards are traceable to official pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[4][12]

Detailed Experimental Protocol: HPLC Assay of Moxifloxacin HCl

This protocol describes a validated isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Moxifloxacin Hydrochloride in bulk and pharmaceutical dosage forms.[7][9]

1. Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System with UV/PDA Detector[9]
Column C18 (250 mm x 4.6 mm, 5 µm particle size)[9]
Mobile Phase Buffer:Methanol (55:45 v/v). Buffer consists of 2 mL of orthophosphoric acid in 1000 mL of water, with pH adjusted to 2.5 using triethylamine.[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 293 nm[9][10]
Injection Volume 10 µL[9]
Column Temperature 25°C (Ambient)[9]
Run Time 10 minutes[9]

2. Preparation of Solutions

  • Mobile Phase: Prepare the buffer by adding 2 mL of orthophosphoric acid to 1000 mL of HPLC-grade water and adjusting the pH to 2.5 with triethylamine. Mix 550 mL of this buffer with 450 mL of HPLC-grade methanol. Filter the final mixture through a 0.45 µm membrane filter and degas for 15 minutes using a sonicator.[9]

  • Standard Stock Solution (400 µg/mL): Accurately weigh 20 mg of the Moxifloxacin Hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[9]

  • Standard Working Solution (40 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation (Tablets): Weigh and powder at least 20 tablets. Transfer a quantity of the powder equivalent to 20 mg of moxifloxacin into a 50 mL volumetric flask. Add approximately 30 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix thoroughly. Filter the solution using a 0.45 µm syringe filter. Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to achieve a final theoretical concentration of 40 µg/mL.[9]

3. System Suitability Test

Before sample analysis, inject the Standard Working Solution (40 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0% and the tailing factor is not more than 2.0.[11][13]

4. Analytical Procedure

Inject the prepared standard and sample solutions into the chromatograph. Record the peak areas. Calculate the percentage of Moxifloxacin Hydrochloride in the sample using the following formula:

% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[10]

Validation ParameterTypical Acceptance Criteria
Linearity (20-60 µg/mL) Correlation Coefficient (r²) ≥ 0.999[7][9]
Accuracy (% Recovery) 98.0% - 102.0%[14]
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) 0.029 µg/mL[10]
Limit of Quantitation (LOQ) 0.095 µg/mL[10]
Specificity No interference from excipients or degradation products at the retention time of Moxifloxacin.[9]

Mandatory Visualizations

Mechanism of Action of Moxifloxacin

Moxifloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][6] This inhibition blocks DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[3][15]

Caption: Mechanism of action of Moxifloxacin targeting bacterial DNA enzymes.

Workflow for HPLC Analysis

The following diagram illustrates the logical workflow for using a Moxifloxacin Hydrochloride reference standard to perform an HPLC assay on a pharmaceutical product.

RefStd Weigh Moxifloxacin HCl Reference Standard StdSol Prepare Standard Stock & Working Solutions RefStd->StdSol SamplePrep Weigh & Prepare Pharmaceutical Sample SampleSol Prepare Sample Solution SamplePrep->SampleSol SysSuit Perform System Suitability Test StdSol->SysSuit Injection Inject Solutions into HPLC System StdSol->Injection SampleSol->Injection SysSuit->Injection If Passed Chrom Generate Chromatograms Injection->Chrom Analysis Calculate Assay % (Sample vs. Standard) Chrom->Analysis

Caption: Experimental workflow for HPLC assay using a reference standard.

References

Application Note: High-Throughput Analysis of Aniline Derivatives by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental chemical intermediates in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, polymers, and pesticides.[1][2] Due to their widespread use and potential toxicity, robust and sensitive analytical methods are crucial for monitoring these compounds in various environmental and biological matrices.[1][3] Gas chromatography (GC) coupled with various detectors offers a powerful technique for the separation, identification, and quantification of aniline derivatives.[2] This application note provides detailed protocols for the analysis of aniline derivatives using GC, with a focus on methods employing Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD), and Mass Spectrometry (MS).

Data Presentation

The following tables summarize quantitative data for the analysis of various aniline compounds using different GC methods, providing a clear comparison of their performance.

Table 1: Method Detection Limits (MDLs) for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [2]

CompoundCAS No.MDL (µg/L) in Water
Aniline62-53-32.3
2-Chloroaniline95-51-21.4
3-Chloroaniline108-42-91.8
4-Chloroaniline106-47-80.66
3,4-Dichloroaniline95-76-11.1
2-Nitroaniline88-74-42.3
3-Nitroaniline99-09-21.2
4-Nitroaniline100-01-61.4
2,4,6-Trichloroaniline634-93-51.2

Table 2: Linearity Ranges for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [2][4]

CompoundLinearity Range (µg/L) in Water
Aniline40 - 800
4-Chloroaniline40 - 400
Other Listed Anilines3 x MDL to 300 x MDL

Table 3: Performance Data for GC-MS Analysis of Aniline in Serum [5][6]

ParameterValue
Linearity Range0.5 - 25.0 mg/L
Detection Limit0.1 mg/L
Within-Run Precision (at 5 mg/L)3.61% - 3.8%
Between-Run Precision (at 5 mg/L)5.8% - 5.92%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. The choice of method will depend on the specific aniline derivatives of interest and the sample matrix.

Protocol 1: Analysis of Aniline Derivatives in Aqueous Samples (e.g., Wastewater)

This protocol is based on liquid-liquid extraction followed by GC analysis and is suitable for determining aniline and its substituted derivatives in sewage water.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Take a 1-liter water sample.

  • Adjust the pH of the sample to >11 with 1.0 M NaOH.[2]

  • Add 9 g of NaCl to the sample.[7]

  • Transfer the sample to a separatory funnel.

  • Extract the sample three times with 60 mL portions of methylene chloride.[7]

  • Combine the methylene chloride extracts and dry them by passing through a column of anhydrous sodium sulfate.[2]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]

2. GC-FID/NPD Conditions:

  • Column: OV-17 capillary column (30 m × 0.32 mm × 0.5 μm)[7]

  • Injector Temperature: 250 °C[2]

  • Detector Temperature: 300 °C (FID or NPD)[2]

  • Carrier Gas: Helium[2]

  • Injection: 1 µL, splitless[2]

  • Oven Temperature Program: Optimize for separation of target analytes. A starting point could be an initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

Protocol 2: Analysis of Aniline in Human Serum with Derivatization

This protocol is for the quantification of aniline in human serum and involves a derivatization step to improve chromatographic performance.[2][6]

1. Reagents and Standards:

  • Solvents: Chloroform, Ethyl acetate[2]

  • Reagents: Sodium hydroxide, 4-carbethoxyhexafluorobutyryl chloride (derivatizing agent)[2]

  • Internal Standard: N-methylaniline[2]

  • Stock and Calibration Standards: Prepare in a suitable solvent.[2]

2. Sample Preparation and Derivatization:

  • To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.[2]

  • Extract the aniline and internal standard with chloroform.[2]

  • Evaporate the chloroform extract to dryness.[2]

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[2][6]

  • Evaporate the excess derivatizing reagent.[2]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2][6]

3. GC-MS Conditions:

  • GC Column: Use a suitable capillary column such as a 5% phenyl-methylpolysiloxane column.

  • Injector and Transfer Line Temperatures: Optimize for the derivatized analytes, typically around 280°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 3: Analysis of Aniline in Soil by Accelerated Solvent Extraction (ASE)

This protocol provides a rapid and efficient method for extracting aniline from solid matrices like soil.[8]

1. Sample Preparation (Accelerated Solvent Extraction):

  • Mix 10 g of the soil sample with a drying agent like diatomaceous earth.[1]

  • Place the mixture into an extraction cell.

  • Perform ASE with a suitable solvent mixture (e.g., methylene chloride/acetone 1:1).[4]

  • Concentrate the collected extract using a nitrogen evaporator.[1]

2. GC-MS Analysis:

  • The concentrated extract can be directly analyzed by GC-MS.

  • GC-MS Conditions:

    • Column: A low-bleed capillary column suitable for MS detection.

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 60°C, ramp to 250°C at 10°C/min.

    • MS Conditions: Full scan mode for qualitative analysis and SIM mode for quantitative analysis. The quantitative ion for aniline is m/z 93, with qualifier ions at m/z 65 and 66.[8]

Visualizations

The following diagrams illustrate the experimental workflows for aniline derivative analysis.

GC_Aniline_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, Serum) Extraction Extraction (LLE, ASE, SPME) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Detection Detection (FID, NPD, MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of aniline derivatives by GC.

Derivatization_Reaction Aniline Aniline (or Derivative) Deriv_Product Derivatized Aniline (Improved Volatility & Stability) Aniline->Deriv_Product + Deriv_Agent Derivatizing Agent (e.g., 4-carbethoxyhexa- fluorobutyryl chloride) Deriv_Agent->Deriv_Product

Caption: Derivatization reaction of aniline for improved GC analysis.

References

Application Note: Intramolecular Cyclization of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the acid-catalyzed intramolecular cyclization of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline. This reaction is a crucial step in the synthesis of various heterocyclic compounds, particularly quinoline derivatives, which are of significant interest in medicinal chemistry and drug development. The protocol outlines the use of common strong acid catalysts and provides optimized reaction conditions. Additionally, potential side reactions, such as debenzylation, are discussed.

Introduction

The synthesis of quinoline scaffolds is a cornerstone of heterocyclic chemistry due to their prevalence in a wide range of biologically active compounds. The intramolecular cyclization of N-substituted 2-aminoaryl ketones presents a direct and efficient method for constructing the quinoline ring system. This process, often considered a variation of the Friedländer annulation, typically proceeds via an acid-catalyzed condensation. The trifluoromethyl group, present in the substrate N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, is a common bioisostere in medicinal chemistry, enhancing the metabolic stability and lipophilicity of drug candidates. Therefore, the efficient cyclization of this substrate is of considerable importance.

This document details a robust protocol for this transformation, offering guidance on reagent selection, reaction setup, and workup procedures to achieve high yields of the desired quinoline product.

Reaction Scheme

The acid-catalyzed cyclization of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline proceeds via an intramolecular electrophilic aromatic substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the trifluoroacetyl group, which activates the carbonyl carbon for nucleophilic attack by the electron-rich aromatic ring. Subsequent dehydration leads to the formation of the quinoline ring. A potential side reaction under strong acidic conditions is the cleavage of the N-(4-methoxybenzyl) group.

Reaction_Scheme start N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline intermediate Protonated Intermediate start->intermediate H+ (Acid Catalyst) product 6-chloro-1-(4-methoxybenzyl)-4-(trifluoromethyl)quinolin-2(1H)-one intermediate->product Intramolecular Cyclization - H2O debenzylated_product 6-chloro-4-(trifluoromethyl)quinolin-2(1H)-one product->debenzylated_product Debenzylation (Potential Side Reaction)

Caption: Reaction scheme for the acid-catalyzed cyclization.

Experimental Protocols

This section provides detailed methodologies for the cyclization reaction using three different acid catalysts. The choice of catalyst can influence reaction time, temperature, and yield.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
  • Reagent Preparation:

    • N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (1.0 eq)

    • Polyphosphoric acid (PPA) (10-20 eq by weight)

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

    • Add polyphosphoric acid to the flask. The PPA serves as both the catalyst and the solvent.

    • Heat the reaction mixture to 100-140°C.[1]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times range from 2 to 6 hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Protocol 2: Cyclization using Concentrated Sulfuric Acid
  • Reagent Preparation:

    • N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) (5-10 eq by volume)

  • Reaction Setup:

    • In a flask, dissolve N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline in a minimal amount of a suitable inert solvent if necessary, although concentrated sulfuric acid can often be used as the solvent itself.

    • Carefully add concentrated sulfuric acid to the reaction mixture while cooling in an ice bath.

    • Heat the mixture to a temperature between 80°C and 120°C.[2]

  • Reaction Monitoring:

    • Monitor the reaction by TLC. Reaction times can vary from 1 to 4 hours.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Protocol 3: Cyclization using Trifluoroacetic Acid (TFA)
  • Reagent Preparation:

    • N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (1.0 eq)

    • Trifluoroacetic Acid (TFA) (10-20 eq by volume)

  • Reaction Setup:

    • Dissolve N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline in trifluoroacetic acid in a sealed tube or a flask with a reflux condenser.

    • Heat the reaction mixture to reflux (boiling point of TFA is ~72°C).[3]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. Reaction times are typically in the range of 12 to 24 hours.

  • Workup and Purification:

    • After cooling, carefully evaporate the excess TFA under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Follow the subsequent extraction, drying, and purification steps as outlined in Protocol 1.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the different acid-catalyzed cyclization protocols. Please note that yields are highly dependent on the specific reaction conditions and purity of the starting material.

CatalystTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Notes
Polyphosphoric Acid (PPA)100 - 1402 - 670 - 90PPA acts as both catalyst and solvent. The workup can be challenging due to its high viscosity.[1]
Sulfuric Acid (H₂SO₄)80 - 1201 - 465 - 85A strong and effective catalyst. Careful handling is required.[2]
Trifluoroacetic Acid (TFA)~72 (reflux)12 - 2460 - 80Milder conditions compared to H₂SO₄ and PPA, but may require longer reaction times.[3]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the acid-catalyzed cyclization of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Reagent Preparation (Substrate + Acid Catalyst) B 2. Reaction Setup (Heating and Stirring) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Quenching (Ice Water) C->D E 5. Neutralization (Base) D->E F 6. Extraction (Organic Solvent) E->F G 7. Drying and Concentration F->G H 8. Purification (Column Chromatography) G->H I I H->I Final Product

Caption: General experimental workflow for the cyclization reaction.

Discussion

The choice of acid catalyst is a critical parameter in this synthesis. Polyphosphoric acid and sulfuric acid are highly effective dehydrating agents and can promote the cyclization at a faster rate and often lead to higher yields.[1][2] However, these strong acids can also promote the undesired side reaction of N-debenzylation, particularly at elevated temperatures.[4] The 4-methoxybenzyl group is generally more labile to acidic cleavage than an unsubstituted benzyl group.

Trifluoroacetic acid offers a milder alternative, which may help to minimize debenzylation, although it may require longer reaction times to achieve complete conversion.[3] Optimization of the reaction temperature and time is crucial for maximizing the yield of the desired N-(4-methoxybenzyl) protected quinoline while minimizing the formation of the debenzylated byproduct.

For all protocols, careful monitoring by TLC is essential to determine the optimal reaction time. The workup procedure requires careful neutralization of the strong acid, and purification by column chromatography is typically necessary to isolate the pure product.

Conclusion

This application note provides a comprehensive guide for the successful intramolecular cyclization of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline. By following the detailed protocols and considering the factors discussed, researchers can efficiently synthesize the corresponding quinoline derivative, a valuable intermediate for the development of novel therapeutic agents. The selection of the appropriate acid catalyst and careful control of reaction conditions are key to achieving high yields and purity.

References

Application Notes and Protocols for 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline is a crucial intermediate compound primarily utilized in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. Its chemical structure is specifically designed to facilitate the construction of the complex molecular framework of Efavirenz. While its direct biological activity is not extensively documented in publicly available literature, its significance in medicinal chemistry lies in its role as a key building block in the manufacturing of this essential antiretroviral drug. These application notes provide a detailed overview of its properties, its pivotal role in the synthesis of Efavirenz, and the associated synthetic protocols.

Chemical Properties and Data

This compound is a well-characterized compound with the following properties:

PropertyValue
CAS Number 173676-54-5[1][2][3][4]
Molecular Formula C₁₆H₁₃ClF₃NO₂[2][3][4]
Molecular Weight 343.73 g/mol [2][4]
IUPAC Name 1-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-2,2,2-trifluoroethanone[2]
Synonyms N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, 1-(5-chloro-2-(4-methoxybenzylamino)phenyl)-2,2,2-trifluoroethanone[1][2][3]
Appearance Light yellow crystalline powder[5]
Solubility Freely soluble in methanol[5]
Storage +5°C[2]

Primary Application in Medicinal Chemistry: Synthesis of Efavirenz

The principal application of this compound is as an advanced intermediate in the multi-step synthesis of Efavirenz.[1][2][6] Efavirenz is a critical component of antiretroviral therapy and functions by inhibiting the reverse transcriptase enzyme of HIV-1, thereby preventing the replication of the virus. The trifluoroacetyl group and the chlorinated aniline backbone of the intermediate are essential for the cyclization and formation of the final drug molecule.

Synthetic Pathway Overview

The synthesis of Efavirenz from 4-chloroaniline involves several key steps. The following diagram illustrates a generalized workflow for the synthesis of the key intermediate, 4-chloro-2-(trifluoroacetyl)aniline, which is a precursor to the title compound.

G Simplified Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Intermediate A Parachloroaniline C N-Acyl-4-chloroaniline (Intermediate II) A->C Acylation B Acyl Chloride (Protection) B->C E Friedel-Crafts Acylation C->E D Trifluoroacetyl Chloride Lewis Acid D->E F N-Acyl-4-chloro-2-(trifluoroacetyl)aniline (Intermediate III) E->F G Acid Hydrolysis (Deprotection) F->G H 4-Chloro-2-(trifluoroacetyl)aniline (Intermediate IV) G->H

Caption: Generalized workflow for the synthesis of the 4-chloro-2-(trifluoroacetyl)aniline intermediate.

Experimental Protocols

While specific, proprietary industrial protocols may vary, the following outlines a general, literature-derived methodology for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a closely related precursor.

Synthesis of N-Acyl-4-chloroaniline (Intermediate II)
  • Reaction Setup: In a suitable reaction vessel, dissolve parachloroaniline in a solvent such as toluene.

  • Acylation: Add an acyl chloride (e.g., pentanoyl chloride) to the solution. The reaction is typically carried out at a controlled temperature.

  • Work-up: Upon completion of the reaction, the mixture is quenched, and the organic layer is separated, washed, and concentrated to yield the N-acyl-4-chloroaniline intermediate.

Friedel-Crafts Acylation to form N-Acyl-4-chloro-2-(trifluoroacetyl)aniline (Intermediate III)
  • Reaction Setup: A mixture of an organic solvent and a Lewis acid (e.g., aluminum chloride) is prepared in a separate flask. Trifluoroacetyl chloride is introduced into this mixture.

  • Addition of Intermediate II: The N-acyl-4-chloroaniline, dissolved in an organic solvent, is slowly added dropwise to the flask containing the trifluoroacetyl chloride and Lewis acid.

  • Reaction and Work-up: The Friedel-Crafts reaction proceeds to acylate the aniline ring. After completion, the reaction is quenched, and the product is extracted and purified.

Hydrolysis to 4-Chloro-2-(trifluoroacetyl)aniline (Intermediate IV)
  • Deprotection: The N-acyl group of Intermediate III is removed via hydrolysis under acidic conditions.

  • Salt Formation: The hydrolysis also facilitates the formation of the hydrochloride salt of the final intermediate.

  • Isolation: The product, 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, is then isolated and purified.

The subsequent step to obtain this compound involves the N-alkylation of 4-chloro-2-(trifluoroacetyl)aniline with 4-methoxybenzyl chloride.

G Synthesis of this compound A 4-Chloro-2-(trifluoroacetyl)aniline C N-alkylation A->C B 4-Methoxybenzyl chloride Base B->C D This compound C->D

Caption: Final step in the synthesis of the title compound.

Further Applications and Research Directions

While the primary role of this compound is as a synthetic intermediate, its structural motifs, including the trifluoroacetyl group and the substituted aniline, are of interest in medicinal chemistry for the development of novel therapeutic agents. The fluorinated structure can enhance metabolic stability and binding affinity. Researchers could explore the potential for this compound or its derivatives to exhibit other biological activities, though there is currently a lack of published data in this area.

Conclusion

This compound is a specialized chemical of high importance in the pharmaceutical industry, specifically for the production of the antiretroviral drug Efavirenz. Its application is a prime example of the role of complex organic synthesis in enabling access to life-saving medications. While its direct therapeutic applications are not established, its value in the synthetic pathway to a key HIV drug is undisputed. The protocols and data presented here are intended to provide a foundational understanding for researchers and professionals involved in pharmaceutical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, a key intermediate in the synthesis of various pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline?

A1: The synthesis is typically a two-step process. The first step involves the trifluoroacetylation of 4-chloroaniline to form the intermediate, 4-chloro-2-(trifluoroacetyl)aniline. This is often achieved via a Friedel-Crafts acylation reaction. The second step is the N-alkylation of this intermediate with 4-methoxybenzyl chloride to yield the final product.

Q2: What are the critical parameters to control for a high yield in the N-alkylation step?

A2: The key parameters to control are the choice of base, solvent, reaction temperature, and the purity of the starting materials. Anhydrous conditions are also crucial to prevent side reactions and deactivation of reagents.

Q3: What are the most common side reactions observed during this synthesis?

A3: The most common side reactions include N,N-dialkylation of the aniline, where a second 4-methoxybenzyl group is added to the nitrogen atom. O-alkylation of the trifluoroacetyl group is less common but can occur under certain conditions. If using a strong base, elimination reactions of the alkyl halide are also a possibility.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This allows for the visualization of the consumption of starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst/Reagents: Moisture in the reaction can deactivate Lewis acids used in the acylation step or interfere with the N-alkylation. 2. Insufficient Base Strength: The chosen base may not be strong enough to deprotonate the aniline nitrogen effectively. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Poor Nucleophilicity of the Aniline: The electron-withdrawing trifluoroacetyl group reduces the nucleophilicity of the aniline nitrogen.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents. 2. Consider using a stronger base. For this specific N-alkylation, a moderate base like p-toluenesulfonic acid has been shown to be effective. Other options for N-alkylation of anilines include potassium carbonate (K₂CO₃) or sodium hydride (NaH). 3. Gradually increase the reaction temperature. A reported successful synthesis was conducted at 70°C. Optimization may be required in the range of 50-100°C. 4. While the electronic properties are inherent, optimizing other parameters (base, temperature, solvent) can help overcome the lower reactivity.
Formation of a Significant Amount of N,N-Dialkylated Product 1. Excess Alkylating Agent: Using a large excess of 4-methoxybenzyl chloride can promote a second alkylation. 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of the thermodynamically more stable dialkylated product.1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 4-methoxybenzyl chloride. 2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures or long reaction times.
Presence of Unreacted Starting Material (4-chloro-2-(trifluoroacetyl)aniline) 1. Insufficient Reaction Time or Temperature. 2. Incomplete Deprotonation of the Aniline. 3. Stoichiometry Imbalance. 1. Extend the reaction time or cautiously increase the temperature, while monitoring for byproduct formation. 2. Ensure an adequate amount of base is used (at least one equivalent). 3. Carefully check the molar ratios of your reactants.
Difficulties in Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and the N,N-dialkylated byproduct may have similar polarities, making separation by column chromatography challenging. 2. Product Streaking on Silica Gel Column: The basic nature of the aniline nitrogen can lead to interactions with the acidic silica gel.1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., hexanes/ethyl acetate) is often effective. 2. Deactivate the silica gel by adding a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) to the eluent. Alternatively, using a different stationary phase like basic alumina can be beneficial. 3. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.

Experimental Protocols

Synthesis of 4-chloro-2-(trifluoroacetyl)aniline (Intermediate)

A general procedure for the Friedel-Crafts acylation to obtain the intermediate is as follows. This should be optimized for specific laboratory conditions.

  • To a stirred solution of 4-chloroaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0°C under an inert atmosphere.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (Final Product)

The following protocol has been reported to yield the final product successfully:

  • In a reaction vessel, combine 4-chloro-2-(trifluoroacetyl)aniline hydrochloride (1.0 eq), p-toluenesulfonic acid (0.03 eq), and acetonitrile.

  • Heat the mixture to 70°C with magnetic stirring.

  • Slowly add a solution of 4-methoxybenzyl chloride (1.1 eq) in acetonitrile.

  • Continue to stir the reaction at 70°C for 2 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and add water.

  • Stir the mixture for 2 hours, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with a 1:1 mixture of acetonitrile and water, and then dry to obtain the final product. A reported yield for this procedure is 93.3%.

Data Presentation

Table 1: Hypothetical Optimization of N-Alkylation Reaction Conditions

The following table presents a hypothetical optimization scenario to illustrate the effect of different parameters on the reaction yield. This data is for illustrative purposes and should be confirmed experimentally.

Entry Base (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1p-TSA (0.03)Acetonitrile70293
2K₂CO₃ (1.5)DMF80485
3NaH (1.2)THF60388
4NoneAcetonitrile7012<10
5p-TSA (0.03)Toluene70275
6p-TSA (0.03)Acetonitrile50665

Visualizations

reaction_workflow cluster_step1 Step 1: Trifluoroacetylation cluster_step2 Step 2: N-Alkylation cluster_purification Purification start 4-Chloroaniline intermediate 4-Chloro-2-(trifluoroacetyl)aniline start->intermediate Acylation reagents1 Trifluoroacetic Anhydride, Lewis Acid (e.g., AlCl₃) product N-(4-Methoxybenzyl)-4-chloro-2- (trifluoroacetyl)aniline intermediate->product Alkylation reagents2 4-Methoxybenzyl Chloride, Base (e.g., p-TSA) purification Filtration, Washing, Drying (Optional: Column Chromatography, Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

troubleshooting_logic start Low Yield or Incomplete Reaction check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Quality (Anhydrous?) check_conditions->check_reagents check_base Is Base Strong Enough? check_conditions->check_base check_temp Is Temperature Optimal? check_conditions->check_temp solution_reagents Use Anhydrous Reagents & Inert Atmosphere check_reagents->solution_reagents solution_base Use Stronger Base (e.g., K₂CO₃, NaH) check_base->solution_base solution_temp Increase Temperature (e.g., 70-100°C) check_temp->solution_temp

Caption: Troubleshooting logic for addressing low reaction yield.

Technical Support Center: Purification of Crude 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly used techniques for the purification of this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in my crude sample?

As an intermediate in the synthesis of Efavirenz, crude this compound may contain a variety of impurities.[1][2][3] These can include:

  • Unreacted Starting Materials: 4-chloro-N-(p-methoxybenzyl)aniline and ethyl trifluoroacetate (or other trifluoroacetylating agents).

  • Byproducts from Starting Material Synthesis: Impurities from the synthesis of 4-chloro-N-(p-methoxybenzyl)aniline, such as p-chloroaniline.

  • Side-Reaction Products: Compounds formed from side reactions during the trifluoroacetylation process.

  • Structurally Related Impurities: Other intermediates and byproducts from the overall Efavirenz synthesis pathway.[1][2][3]

Q3: What are the known physical properties of this compound?

Knowing the physical properties is crucial for developing a purification strategy. Key properties include:

PropertyValue
Melting Point 82-84°C
Appearance Light yellow to yellow solid
Solubility Slightly soluble in chloroform and methanol (heating may be required)

Troubleshooting Guides

Column Chromatography

Issue 1: My compound is streaking or tailing on the silica gel column.

  • Cause: The nitrogen atom in the aniline derivative can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.

  • Solution 1: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica gel.

  • Solution 2: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.

  • Solution 3: "Deactivate" the silica gel by pre-treating it with the eluent containing the basic modifier before packing the column.

Issue 2: I am getting poor separation between my product and an impurity.

  • Cause: The chosen solvent system may not have the optimal polarity to resolve the compounds.

  • Solution 1: Systematically vary the solvent ratio of your eluent system. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Running a series of thin-layer chromatography (TLC) plates with different solvent ratios can help identify the optimal mobile phase for separation.

  • Solution 2: Consider using a different solvent system altogether. For instance, if a hexanes/ethyl acetate system is not effective, a dichloromethane/methanol system might provide better resolution.

  • Solution 3: Employ a gradient elution. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

Recrystallization

Issue 1: My compound "oils out" instead of forming crystals.

  • Cause: The solution is likely supersaturated, or the cooling process is too rapid. The presence of certain impurities can also inhibit crystallization.

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool more slowly.

  • Solution 2: Try a different solvent or a mixed solvent system. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Solution 3: Use a seed crystal. If you have a small amount of pure product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

  • Solution 4: Scratch the inside of the flask with a glass rod at the surface of the liquid. The small scratches can provide a surface for nucleation.

Issue 2: No crystals form, even after cooling.

  • Cause: The compound may be too soluble in the chosen solvent, or the concentration may be too low.

  • Solution 1: Reduce the volume of the solvent by evaporation and then try cooling the solution again.

  • Solution 2: Add an "anti-solvent." This is a solvent in which your compound is insoluble, but which is miscible with your primary solvent. Add the anti-solvent dropwise to the solution at room temperature until it just starts to become cloudy, then heat to redissolve and cool slowly. For this compound, if dissolved in a solvent like ethanol, water could be a suitable anti-solvent.

Data Presentation

Table 1: Suggested Starting Conditions for Purification

Purification MethodParameterRecommended Starting ConditionsNotes
Column Chromatography Stationary Phase Silica Gel (230-400 mesh)For basic compounds, consider adding a basic modifier to the eluent or using alumina.
Mobile Phase Hexanes/Ethyl Acetate (e.g., start with 95:5 and gradually increase the polarity)Monitor by TLC to find the optimal solvent ratio. An Rf value of 0.2-0.4 for the product is often ideal for good separation.
Dichloromethane/Methanol (e.g., start with 99:1)A more polar alternative to hexanes/ethyl acetate.
Recrystallization Single Solvent Isopropanol, EthanolThe compound is slightly soluble in methanol, suggesting other alcohols may be suitable.
Mixed Solvent System Ethanol/Water, Acetone/HexanesDissolve in the solvent of higher solubility and add the anti-solvent until turbidity is observed, then heat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. If the solid does not dissolve, add more solvent in small portions, heating after each addition. If it dissolves readily at room temperature, the solvent is not suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

Purification_Decision_Workflow Purification Method Selection start Crude Product check_purity Assess Purity (TLC/HPLC) start->check_purity high_purity High Purity? check_purity->high_purity recrystallization Recrystallization high_purity->recrystallization Yes column_chromatography Column Chromatography high_purity->column_chromatography No (multiple impurities) end_product Pure Product recrystallization->end_product column_chromatography->end_product

Caption: Decision workflow for selecting a purification technique.

Column_Chromatography_Workflow Column Chromatography Experimental Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System packing Column Packing with Silica Gel tlc->packing loading Sample Loading packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation end_product Purified Product evaporation->end_product

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Optimization of Voriconazole (CAS 137234-62-9) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and development purposes only. The synthesis of active pharmaceutical ingredients should be conducted by qualified professionals in appropriate facilities, adhering to all relevant safety and regulatory guidelines. The CAS number provided in the query (173676-54-5) corresponds to an impurity of Efavirenz. This guide focuses on the synthesis of the antifungal drug Voriconazole (CAS 137234-62-9), as the optimization of its formation is a more common and well-documented topic for the target audience.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for Voriconazole?

A1: Two major synthetic routes for Voriconazole are well-documented in the literature:

  • Route A: This route involves the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong base like lithium diisopropylamide (LDA) at very low temperatures, followed by a reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[1] However, this route often suffers from low product conversion and poor diastereoselectivity.[1]

  • Route B (Reformatsky-type reaction): This is a more favored route that involves treating 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one with a 6-(1-bromoethyl)-pyrimidine derivative in the presence of activated zinc dust.[1][2] This method generally provides better product conversion and excellent diastereoselectivity.[1][2]

Q2: How can I improve the diastereoselectivity of the key coupling reaction?

A2: Achieving high diastereoselectivity is crucial for an efficient Voriconazole synthesis. The Reformatsky-type reaction (Route B) using an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine has been shown to provide excellent diastereoselection, with ratios as high as 12:1 in favor of the desired diastereomer.[2] Key factors influencing diastereoselectivity include the choice of the pyrimidine substrate and the metalation and reaction conditions.[2]

Q3: What are the common impurities encountered during Voriconazole synthesis, and how can they be minimized?

A3: Impurities in Voriconazole synthesis can arise from starting materials or side reactions.[3] Positional isomers and desfluoro impurities are common and can be challenging to separate from the final product.[1][4] These impurities often originate from the starting material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, which may be contaminated with other isomers of difluorobenzene.[1] To minimize these impurities, it is essential to use highly pure starting materials and to carefully control the reaction conditions to prevent the formation of byproducts.[1][3]

Q4: What is the mechanism of action of Voriconazole?

A4: Voriconazole is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase.[5][6] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting cell growth.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the Coupling Reaction - Incomplete reaction. - Poor quality of reagents (e.g., inactive zinc). - Suboptimal reaction temperature. - Presence of moisture.- Increase reaction time or temperature moderately. - Activate zinc powder before use (e.g., with HCl and iodine treatment).[7] - Optimize the reaction temperature; for the Reformatsky-type reaction, a temperature of around 25°C is often used.[1][7] - Ensure all glassware is dry and use anhydrous solvents.
Poor Diastereoselectivity - Incorrect choice of synthetic route. - Suboptimal reaction conditions. - Use of an inappropriate base or metal.- Utilize the Reformatsky-type reaction with an organozinc derivative for better diastereocontrol.[2] - Carefully control the temperature during the addition of reagents. - Screen different solvents and additives to optimize the reaction.
Presence of Isomeric Impurities - Contaminated starting materials, particularly the difluorobenzene derivative.[1]- Use highly purified starting materials. - Analyze starting materials for isomeric purity before use. - Employ efficient purification techniques like crystallization to remove unwanted isomers in intermediate steps.[1]
Difficulty in Final Product Purification - Presence of closely related impurities. - Inefficient crystallization process.- Utilize a resolution step with a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid, to isolate the desired enantiomer.[2] - Optimize the crystallization solvent system; a mixture of acetone and methanol has been reported to improve yields in the resolution step.[2]

Experimental Protocols

Key Synthesis Step: Reformatsky-Type Coupling Reaction

This protocol is a generalized representation based on literature procedures.[1][7]

Materials:

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine

  • Zinc dust (activated)

  • Lead powder (catalytic amount)

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A suspension of activated zinc dust and a catalytic amount of lead powder is prepared in anhydrous THF.

  • A solution of iodine in THF is added to the suspension to activate the zinc further.

  • A solution containing 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF is then added to the activated zinc suspension at a controlled temperature (e.g., 8-25°C).[1]

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to allow for the coupling reaction to proceed.[1]

  • Upon completion, the reaction is quenched, and the product is worked up and purified.

Data on Reaction Conditions
Parameter Route A (LDA) Route B (Reformatsky-type) Reference(s)
Base/Metal Lithium diisopropylamide (LDA)Activated Zinc[1][2]
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)[1][2]
Temperature Very low temperatures (e.g., -78°C)8-25°C for addition, then 25°C[1]
Diastereoselectivity Poor (~1:1)Excellent (~12:1)[1][2]
Product Conversion Low (~20%)High (>60%)[1]

Visualizations

Voriconazole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_purification Purification & Resolution cluster_final Final Product Start1 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone Reaction Reformatsky-type Coupling (Activated Zinc, THF) Start1->Reaction Start2 6-(1-bromoethyl)-4-chloro- 5-fluoropyrimidine Start2->Reaction Intermediate Racemic Chlorinated Precursor Reaction->Intermediate Dechlorination Dechlorination (e.g., Pd/C, H2) Intermediate->Dechlorination Resolution Chiral Resolution ((1R)-(-)-10-camphorsulfonic acid) Dechlorination->Resolution Final Voriconazole (2R,3S)-enantiomer Resolution->Final

Caption: Simplified workflow for the synthesis of Voriconazole via the Reformatsky-type reaction.

Voriconazole_MoA Voriconazole Voriconazole P450 Fungal Cytochrome P450 (14α-lanosterol demethylase) Voriconazole->P450 Inhibits Ergosterol Ergosterol P450->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component Growth Fungal Growth Inhibition Membrane->Growth Leads to

References

Technical Support Center: Analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the synthesis of Efavirenz.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should expect to see in my sample of this compound?

A1: Based on the synthesis pathway of Efavirenz, several process-related impurities and potential degradation products could be present. These may include starting materials, byproducts of side reactions, and degradation products.

Potential Impurity Molecular Formula Notes
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanoneC₈H₅ClF₃NOA key starting material or a hydrolysis product of the trifluoroacetyl group.[1]
4-ChloroanilineC₆H₆ClNA potential starting material or degradation product.
p-AnisidineC₇H₉NOA potential starting material or degradation product.
Positional IsomersC₁₆H₁₃ClF₃NO₂Isomers of the main compound may be present from the synthesis process.
Oxidation ProductsVariesThe aniline nitrogen or the benzyl group could be susceptible to oxidation.
Hydrolysis ProductsVariesThe trifluoroacetyl group can be susceptible to hydrolysis.

Q2: What is a suitable starting HPLC method for the analysis of this compound?

A2: A reverse-phase HPLC method is the most common and effective technique for this class of halogenated and aromatic compounds.[5] A good starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, with UV detection. For more specific parameters, please refer to the detailed experimental protocol below.

Q3: My peak shape is poor (tailing or fronting). What are the common causes and solutions?

A3: Poor peak shape is a common issue in HPLC.

  • Peak Tailing: This can be caused by strong interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase pH. To address this, you can try adjusting the mobile phase pH, reducing the sample concentration, or using a different column with end-capping.

  • Peak Fronting: This is often a sign of column overload or a sample solvent that is stronger than the mobile phase.[6] Try diluting your sample or dissolving it in the mobile phase.

Q4: I am observing a drifting baseline. What could be the cause?

A4: Baseline drift can be caused by several factors, including a non-equilibrated column, changes in mobile phase composition, or temperature fluctuations.[7] Ensure your column is thoroughly equilibrated, prepare fresh mobile phase, and use a column oven to maintain a constant temperature. Contamination in the mobile phase can also lead to a drifting baseline, especially during gradient elution.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem: Retention Time Shifts
Potential Cause Suggested Solution
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate measurements of all components. For gradient elution, check the pump's proportioning valves.[7]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.[7]
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Pump Flow Rate Instability Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[8]
Column Degradation The stationary phase can degrade over time, especially with aggressive mobile phases. If other solutions fail, try a new column.
Problem: Ghost Peaks
Potential Cause Suggested Solution
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase before use.
Sample Carryover Implement a robust needle wash protocol in your autosampler method. Inject a blank solvent run to confirm carryover.
Injector Valve Contamination Clean the injector valve and rotor seal.
Contaminated Guard Column Replace the guard column.
Problem: High Backpressure
Potential Cause Suggested Solution
Column Frit Blockage Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (if recommended by the manufacturer).
Particulate Matter in the System Check and replace in-line filters.
Precipitation of Sample or Buffer Ensure the sample is fully dissolved in the mobile phase. If using buffers, ensure they are soluble in the mobile phase composition throughout the gradient.
Tubing Blockage Check for any kinks or blockages in the system tubing.

Experimental Protocols

Recommended HPLC Method

This method provides a starting point for the analysis and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 50% B
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C
Detection Wavelength 254 nm[9]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (0.5 mg/mL in ACN:H2O) filter_sample Filter Sample (0.45 um) sample_prep->filter_sample injection Inject Sample (10 uL) filter_sample->injection mobile_phase_prep Mobile Phase Preparation (A: H2O+0.1% FA, B: ACN+0.1% FA) degas Degas Mobile Phase mobile_phase_prep->degas hplc_system HPLC System Setup (C18 Column, 1.0 mL/min, 30C) degas->hplc_system hplc_system->injection gradient Gradient Elution injection->gradient detection UV Detection (254 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantify Impurities peak_integration->quantification

Caption: Experimental Workflow for HPLC Analysis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions problem HPLC Problem Identified (e.g., Peak Tailing, RT Shift) cause1 Mobile Phase Issue problem->cause1 cause2 Column Issue problem->cause2 cause3 System Hardware Issue problem->cause3 cause4 Sample Preparation Issue problem->cause4 solution1a Prepare Fresh Mobile Phase cause1->solution1a solution1b Degas Mobile Phase cause1->solution1b solution2a Equilibrate Column cause2->solution2a solution2b Replace Column cause2->solution2b solution3a Check for Leaks cause3->solution3a solution3b Purge Pump cause3->solution3b solution4a Dilute Sample cause4->solution4a solution4b Filter Sample cause4->solution4b result Problem Resolved? solution1a->result solution1b->result solution2a->result solution2b->result solution3a->result solution3b->result solution4a->result solution4b->result end Consult Senior Analyst result->end No

Caption: HPLC Troubleshooting Workflow.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of aniline and its derivatives.

Troubleshooting Guide

This section addresses specific issues that lead to asymmetric peaks for basic compounds like anilines.

Issue 1: My aniline peak is showing significant tailing on a standard C18 column.

Possible Cause: Peak tailing for basic compounds like aniline is frequently caused by unwanted secondary interactions between the analyte and the stationary phase. The primary culprits are the acidic silanol groups (Si-OH) on the surface of the silica support material. The basic amine functional group of aniline interacts strongly with these silanols, leading to a portion of the analyte being retained longer than the main peak, resulting in a tail. Residual metal impurities in the silica can also contribute to this effect.

Solution: To minimize these secondary interactions, you can modify the mobile phase or choose a more suitable column.

  • Mobile Phase Modification:

    • Lower the pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to around 3, you can protonate the silanol groups (Si-O⁻ to Si-OH). This reduces their ability to interact with the protonated aniline molecules (which are positively charged at low pH). However, be aware that very low pH can damage some columns.

    • Add a Competing Base: Introduce a small concentration (e.g., 10-50 mM) of a competing base, such as triethylamine (TEA), into the mobile phase. TEA is a stronger base than aniline and will preferentially interact with the active silanol sites, effectively shielding the aniline molecules from these secondary interactions.

  • Column Selection:

    • Use a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped." During manufacturing, the silica surface is treated to convert most of the accessible silanol groups into less reactive siloxane bridges, significantly reducing the sites available for secondary interactions.

    • Consider a Phenyl Column: A phenyl stationary phase can offer different selectivity for aromatic compounds like aniline and may exhibit reduced tailing compared to a standard C18 phase due to its unique pi-pi interactions.

Issue 2: I've added a mobile phase modifier, but the peak tailing is still unacceptable.

Possible Cause: If mobile phase additives are not sufficient, the issue might stem from other factors such as column contamination, extracolumn dead volume, or inappropriate sample solvent.

  • Column Contamination: The column may have accumulated strongly retained compounds from previous injections, creating new active sites for interaction.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing.

  • Extracolumn Volume: Excessive volume in tubing, fittings, or the detector flow cell can lead to band broadening and peak tailing.

Solution: A systematic approach is needed to isolate and resolve the problem.

  • Column Cleaning and Regeneration: First, try cleaning the column according to the manufacturer's instructions. A typical sequence for a reversed-phase column involves washing with progressively less polar solvents (e.g., methanol, acetonitrile, isopropanol) to remove contaminants.

  • Match Sample Solvent: Ensure the sample solvent is as close in composition and strength to the mobile phase as possible. If a stronger solvent must be used for solubility, inject the smallest possible volume.

  • Inspect the HPLC System: Check all connections and tubing for potential sources of dead volume. Ensure that the correct ferrules are used and that tubing is cut cleanly and seated properly in all fittings.

Frequently Asked Questions (FAQs)

Q1: What is a tailing factor and how is it measured? A1: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak shape. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1 indicates peak tailing. It is commonly calculated at 5% of the peak height by dividing the distance from the peak midpoint to the trailing edge by the distance from the leading edge to the midpoint (Tf = B/A).

Q2: Why are aniline compounds particularly prone to peak tailing? A2: Aniline and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom of the amino group. In the acidic-to-neutral pH range often used in reversed-phase HPLC, this amino group can be protonated, making it a cation. This positive charge leads to strong ionic interactions with deprotonated (negatively charged) silanol groups on the silica surface, which is a primary cause of peak tailing.

Q3: Can the mobile phase pH alone solve the tailing problem for aniline? A3: Adjusting the mobile phase pH is a powerful tool, but it may not be a complete solution on its own. Lowering the pH (e.g., to <3) protonates the silanol groups, reducing their interaction with the protonated aniline. Conversely, raising the pH (e.g., to >8, if using a hybrid or pH-stable column) deprotonates the aniline, making it neutral and less likely to interact with silanols. However, the optimal pH may not be compatible with the stability of the analyte or the column. Therefore, combining pH control with a competing base or using a base-deactivated column is often the most robust strategy.

Data and Protocols

Table 1: Effect of Mobile Phase Additive on Peak Asymmetry of Aniline
Mobile Phase CompositionColumn TypeTailing Factor (Tf)Peak Shape
50:50 Acetonitrile:WaterStandard C182.5Severe Tailing
50:50 Acetonitrile:Water + 0.1% Formic Acid (pH ≈ 2.8)Standard C181.4Moderate Tailing
50:50 Acetonitrile:Water + 25mM Triethylamine (pH adjusted to 7.0)Standard C181.2Minor Tailing
50:50 Acetonitrile:WaterBase-Deactivated C181.1Good Symmetry

Note: Data is representative and intended for illustrative purposes.

Experimental Protocol: Mobile Phase Preparation with a Competing Base (Triethylamine)

This protocol describes the preparation of a mobile phase designed to reduce peak tailing for basic analytes like aniline.

Objective: To prepare 1 L of a 50:50 Acetonitrile:Water mobile phase containing 25 mM Triethylamine (TEA), with pH adjusted to 7.0.

Materials:

  • HPLC-grade Acetonitrile (500 mL)

  • HPLC-grade Water (500 mL)

  • Triethylamine (TEA), HPLC grade

  • Phosphoric Acid or Formic Acid (for pH adjustment)

  • 1 L volumetric flask

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Measure Solvents: Using a graduated cylinder, measure 500 mL of HPLC-grade water and transfer it to the 1 L volumetric flask.

  • Add Competing Base (TEA):

    • Calculate the required volume of TEA. The molar mass of TEA is 101.19 g/mol and its density is approximately 0.726 g/mL. For a 25 mM solution in 1 L:

      • Grams needed = 0.025 mol/L * 101.19 g/mol = 2.53 g

      • Volume needed = 2.53 g / 0.726 g/mL ≈ 3.48 mL

    • Carefully pipette 3.48 mL of TEA into the flask containing the water.

  • Initial Mixing: Gently swirl the flask to mix the TEA and water.

  • pH Adjustment:

    • Place the flask on a magnetic stirrer and add a stir bar.

    • Calibrate the pH meter.

    • Place the pH probe into the solution and begin gentle stirring.

    • Slowly add phosphoric acid or formic acid drop-wise until the pH of the aqueous portion is stable at 7.0. This step is crucial for reproducibility.

  • Add Organic Solvent: Add 500 mL of HPLC-grade acetonitrile to the flask.

  • Final Volume and Mixing: Bring the solution to the final 1 L mark with HPLC-grade water if necessary. Cap the flask and invert it several times to ensure thorough mixing.

  • Degassing: Degas the mobile phase using vacuum filtration or sonication before use to prevent bubble formation in the HPLC system.

Visualizations

G cluster_cause The Cause of Peak Tailing cluster_effect Result aniline Aniline (Basic Analyte) R-NH3+ silanol Active Silanol Site Si-O- aniline->silanol Strong Ionic Interaction metal Metal Impurity Fe3+/Al3+ aniline->metal Chelation peak Asymmetric (Tailing) Peak stationary_phase Silica Stationary Phase

Caption: Secondary interactions between aniline and active sites on the stationary phase cause peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH < 3? start->check_ph add_modifier Add Competing Base (e.g., 10-50 mM TEA) check_ph->add_modifier No check_column Using a Base- Deactivated Column? check_ph->check_column Yes add_modifier->check_column use_bd_column Switch to a Base- Deactivated (B-D) Column check_column->use_bd_column No check_system Check for System Issues: - Column Contamination - Sample Solvent Mismatch - Extracolumn Volume check_column->check_system Yes use_bd_column->check_system resolve Problem Resolved (Symmetric Peak) check_system->resolve

Technical Support Center: Scaling Up 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the manufacturing of pharmaceuticals like Efavirenz.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach is a two-step process. The first step involves the N-alkylation of 4-chloroaniline with 4-methoxybenzyl chloride to produce the intermediate, N-(4-methoxybenzyl)-4-chloroaniline. The second step is a Friedel-Crafts acylation of this intermediate with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Q2: Why is a direct Friedel-Crafts acylation of 4-chloroaniline not feasible?

A2: The amino group (-NH₂) of 4-chloroaniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.[3] This acid-base reaction forms a complex that deactivates the aromatic ring, rendering it unsusceptible to electrophilic aromatic substitution.[3]

Q3: What are the critical parameters to control during the N-alkylation step?

A3: Key parameters for the N-alkylation step include controlling the stoichiometry to minimize over-alkylation, selecting an appropriate base and solvent, and optimizing the reaction temperature to ensure a reasonable reaction rate without promoting side reactions.[4][5]

Q4: What are the main challenges in the Friedel-Crafts acylation step?

A4: The primary challenges include the sensitivity of the Lewis acid catalyst to moisture, the potential for side reactions, and the need for stoichiometric amounts of the catalyst.[6][7] The work-up procedure to decompose the catalyst complex and isolate the product also requires careful execution.[8]

Troubleshooting Guides

Step 1: N-Alkylation of 4-Chloroaniline

Issue 1: Low Yield of N-(4-methoxybenzyl)-4-chloroaniline

Possible CauseRecommended Solutions
Incomplete Reaction - Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC. - Ensure efficient stirring, especially for heterogeneous mixtures.
Poor Nucleophilicity of 4-Chloroaniline - The electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the aniline. More forcing conditions (higher temperature, stronger base) may be required compared to aniline itself.[5]
Side Reactions - Over-alkylation to the di-substituted product is a common side reaction. Use of an excess of 4-chloroaniline can favor mono-alkylation.[4] - Hydrolysis of 4-methoxybenzyl chloride can occur in the presence of water. Ensure anhydrous reaction conditions.
Ineffective Base - A weak base may not sufficiently deprotonate the aniline. Consider using a stronger base such as potassium carbonate or sodium hydride.[5]

Issue 2: Formation of Multiple Products (Over-alkylation)

Possible CauseRecommended Solutions
High Reactivity of Mono-alkylated Product - The N-(4-methoxybenzyl)-4-chloroaniline product is often more nucleophilic than the starting 4-chloroaniline, leading to further reaction.[4]
Unfavorable Stoichiometry - Use a molar excess of 4-chloroaniline relative to 4-methoxybenzyl chloride.[4]
High Reaction Temperature - Lowering the reaction temperature can help to control the rate of the second alkylation.[4]
Step 2: Friedel-Crafts Trifluoroacetylation

Issue 1: Low or No Product Yield

Possible CauseRecommended Solutions
Inactive Lewis Acid Catalyst - The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Use freshly opened, anhydrous catalyst and ensure all glassware and solvents are thoroughly dried.[6][7]
Insufficient Catalyst - Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a stable complex with the catalyst.[7]
Deactivated Substrate - The N-(4-methoxybenzyl) group is activating; however, improper reaction setup can lead to complexation with the Lewis acid, deactivating the ring. Slow addition of the substrate to the catalyst-acylating agent mixture is recommended.
Low Reaction Temperature - While some reactions proceed at 0°C to room temperature, gentle heating may be necessary to drive the reaction to completion. Monitor for decomposition at higher temperatures.[9]

Issue 2: Formation of Byproducts and Impurities

Possible CauseRecommended Solutions
Alternative Acylation Positions (Poor Regioselectivity) - The trifluoroacetylation is expected to occur at the ortho position to the activating amino group. However, other isomers are possible. The use of a suitable Lewis acid and optimized reaction conditions can improve regioselectivity.
Decomposition of Reactants or Product - Trifluoroacetic anhydride can be aggressive. Ensure the reaction temperature is well-controlled. The final product may also have limited thermal stability.[10][11][12][13]
Incomplete Quenching/Work-up - The work-up with ice/acid is crucial to break up the aluminum-product complex. Incomplete quenching can lead to low isolated yields and purification difficulties.[8]

Experimental Protocols

Protocol 1: Synthesis of N-(4-methoxybenzyl)-4-chloroaniline

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloroaniline

  • 4-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 4-chloroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension and add 4-methoxybenzyl chloride (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

This protocol is a general guideline and requires strict anhydrous conditions.

Materials:

  • N-(4-methoxybenzyl)-4-chloroaniline

  • Trifluoroacetic anhydride (TFAA)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane and cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred suspension at 0°C.

  • Dissolve N-(4-methoxybenzyl)-4-chloroaniline (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Carefully and slowly quench the reaction by pouring the mixture over a slurry of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for N-Alkylation of Anilines

Aniline DerivativeAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-NitroanilineBenzyl bromideK₂CO₃Acetonitrile80-High[5]
4-ChloroanilineEthyl bromide--Reflux187-92[14]
AnilineBenzyl alcoholRu catalystMethanol14012High[4]

Note: This data is for analogous reactions and should be used as a reference for optimization.

Table 2: Representative Reaction Parameters for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentLewis AcidSolventTemp (°C)Time (h)Yield (%)Reference
AnisoleAcetyl chlorideAlCl₃DCM0 - RT1-2High[7]
TolueneAcetic anhydrideAlCl₃---85[15]
N-phenylanthranilic acid-H₂SO₄-100-110--[16]

Note: This data is for analogous reactions and should be used as a reference for optimization.

Visualizations

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Friedel-Crafts Acylation 4-Chloroaniline 4-Chloroaniline Reaction_1 Heat/Reflux 4-Chloroaniline->Reaction_1 4-Methoxybenzyl_chloride 4-Methoxybenzyl_chloride 4-Methoxybenzyl_chloride->Reaction_1 Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Reaction_1 Intermediate N-(4-methoxybenzyl)- 4-chloroaniline Reaction_1->Intermediate Reaction_2 0°C to RT Intermediate->Reaction_2 Trifluoroacetic_anhydride Trifluoroacetic_anhydride Trifluoroacetic_anhydride->Reaction_2 Lewis_Acid Lewis Acid (e.g., AlCl3) Anhydrous DCM Lewis_Acid->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

G Start Start Low_Yield Low Yield in Friedel-Crafts? Start->Low_Yield Moisture_Check Anhydrous Conditions? Low_Yield->Moisture_Check Yes Success Successful Reaction Low_Yield->Success No Side_Reactions Check for side reactions and byproducts. Low_Yield->Side_Reactions Catalyst_Check Sufficient Lewis Acid? Moisture_Check->Catalyst_Check Yes Dry_Reagents Dry all reagents, solvents, and glassware. Moisture_Check->Dry_Reagents No Temp_Check Optimal Temperature? Catalyst_Check->Temp_Check Yes Increase_Catalyst Use stoichiometric amount of Lewis Acid. Catalyst_Check->Increase_Catalyst No Optimize_Temp Systematically vary temperature (e.g., 0°C, RT, 40°C). Temp_Check->Optimize_Temp No Temp_Check->Success Yes Dry_Reagents->Moisture_Check Increase_Catalyst->Catalyst_Check Optimize_Temp->Temp_Check

Caption: Troubleshooting workflow for Friedel-Crafts acylation yield issues.

References

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of CAS 173676-54-5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Chloro-N-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline (CAS 173676-54-5), a key intermediate in the manufacturing of Efavirenz. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of CAS 173676-54-5 and its use in the Efavirenz synthesis pathway?

A1: Impurities in the Efavirenz synthesis can originate from starting materials, side-reactions during the formation of intermediates, and the solvents used. Specifically, when working with the intermediate CAS 173676-54-5, potential impurities include:

  • Unreacted Starting Materials: Residual p-chloroaniline from the initial steps of the synthesis.

  • Solvent-Related Impurities: Formation of a carbamate impurity when using Tetrahydrofuran (THF) as a solvent.

  • Over-alkylation Products: Potential for di-alkylation of the aniline nitrogen.

  • Degradation Products: Decomposition of the intermediate or final product under harsh reaction conditions.

Q2: How can I control the level of residual p-chloroaniline in my product?

A2: To minimize residual p-chloroaniline, it is crucial to optimize the initial reaction conditions. This includes ensuring the correct stoichiometry of reactants and monitoring the reaction to completion. Purification of the intermediate product, for instance, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride, through crystallization can effectively reduce the level of p-chloroaniline to acceptable limits, often specified as ≤1.0%.[1]

Q3: What causes the formation of the carbamate impurity when using THF?

A3: The formation of a (4-Chlorobutyl)[4-Chloro-2(4-Cyclopropyl-1,1,1-Trifluro-but-3-yn-2-ol) Phenyl] Carbamate impurity has been reported when THF is used as a solvent in subsequent steps of the Efavirenz synthesis.[2][3] This is believed to occur through the cleavage of THF and subsequent reaction with the amine intermediate.

Q4: Are there alternative solvents to THF to avoid the formation of the carbamate impurity?

A4: While the literature specifically identifies THF as a source of this particular impurity, exploring other aprotic solvents may be a viable strategy. Solvents such as toluene have been used in subsequent cyclization steps in the synthesis of Efavirenz.[4] Careful selection and screening of solvents are recommended to avoid similar side reactions.

Troubleshooting Guides

Issue 1: High Levels of Unidentified Impurities in the Final Product

Possible Cause: Incomplete reactions, side reactions, or degradation.

Troubleshooting Steps:

  • Reaction Monitoring: Implement rigorous in-process monitoring (e.g., HPLC, TLC) to ensure each reaction step goes to completion.[]

  • Control of Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and reagent addition rate. Excursions from optimized conditions can lead to the formation of byproducts.

  • Purification Techniques: Employ robust purification methods such as crystallization or chromatography to remove impurities at intermediate stages.[6]

  • Impurity Identification: Isolate and characterize unknown impurities using techniques like LC-MS, NMR, and IR spectroscopy to understand their structure and potential origin.[2][3]

Issue 2: Low Yield of the Desired Intermediate CAS 173676-54-5

Possible Cause: Sub-optimal reaction conditions or competing side reactions.

Troubleshooting Steps:

  • Reagent Quality: Ensure the purity of starting materials, as impurities can interfere with the reaction.

  • Stoichiometry: Precisely control the molar ratios of reactants and reagents.

  • Temperature Control: Maintain the optimal temperature profile for the reaction. For instance, the Friedel-Crafts acylation step is often temperature-sensitive.

  • Catalyst Selection and Handling: If a catalyst is used, ensure its activity and handle it under appropriate conditions (e.g., inert atmosphere).

Data Presentation

Table 1: Typical Purity Specifications for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride (Intermediate for CAS 173676-54-5)

ParameterSpecificationTypical Test Result
Purity (HPLC)≥99.0%99.8%
p-Chloroaniline≤1.0%Not Detected
Butyl Impurities≤1.0%Not Detected
Total Impurities≤2.0%0.05%
Water Content≤8.0%6.9%

Source:[1]

Experimental Protocols

Protocol: Synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride

This protocol describes a key step in the synthesis pathway leading to CAS 173676-54-5.

Materials:

  • N-(4-chlorophenyl)-2,2-dimethylpropanamide

  • Aluminum trichloride

  • Ethyl trifluoroacetate

  • Hydrochloric acid

  • Appropriate solvents (e.g., aprotic solvent for acylation)

Procedure:

  • Friedel-Crafts Acylation: React N-(4-chlorophenyl)-2,2-dimethylpropanamide with ethyl trifluoroacetate in the presence of a Lewis acid catalyst such as aluminum trichloride. This reaction should be carried out in a suitable aprotic solvent under controlled temperature conditions.

  • Hydrolysis: Following the acylation, perform an acidic hydrolysis to remove the pivaloyl protecting group. This is typically achieved by heating the reaction mixture with hydrochloric acid.

  • Isolation: Upon cooling, the 4-chloro-2-(trifluoroacetyl)aniline hydrochloride product will precipitate. Isolate the solid by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.

Note: This is a generalized procedure. Specific reaction conditions such as solvent, temperature, and reaction time should be optimized for each scale of operation.[4]

Visualizations

Diagram 1: Troubleshooting Logic for Impurity Formation

Troubleshooting Impurity Formation start High Impurity Level Detected check_sm Check Starting Material Purity start->check_sm check_reaction Review Reaction Parameters check_sm->check_reaction Pure purify_sm Purify Starting Materials check_sm->purify_sm Impure check_solvent Investigate Solvent Side Reactions check_reaction->check_solvent Optimal optimize_reaction Optimize Stoichiometry, Temperature, and Time check_reaction->optimize_reaction Sub-optimal change_solvent Select Alternative Solvent check_solvent->change_solvent Reactive implement_purification Implement Intermediate Purification Step check_solvent->implement_purification Inert purify_sm->check_reaction optimize_reaction->implement_purification change_solvent->implement_purification end Impurity Minimized implement_purification->end

Caption: Troubleshooting workflow for identifying and mitigating impurity formation.

Diagram 2: Synthesis Pathway Overview

Efavirenz Synthesis Intermediate A p-Chloroaniline B N-(4-chlorophenyl)-2,2-dimethylpropanamide A->B Pivaloyl Chloride C 4-Chloro-2-(trifluoroacetyl)aniline (hydrochloride salt) B->C 1. Ethyl Trifluoroacetate, AlCl3 2. HCl D CAS 173676-54-5 (this compound) C->D 4-Methoxybenzyl Chloride E Key Chiral Alcohol Intermediate D->E Asymmetric Alkynylation F Efavirenz E->F Cyclization

Caption: Simplified synthesis route highlighting the position of CAS 173676-54-5.

References

Stability issues of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the storage and handling of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

Question: I observed a change in the color of my solid sample from light yellow to a darker yellow or brown during storage. What could be the cause?

Answer: A change in color often indicates degradation of the compound. This can be caused by several factors:

  • Exposure to Light: Anilines and their derivatives can be susceptible to photo-oxidation, leading to the formation of colored impurities.

  • Exposure to Air (Oxidation): The amine functional group can be oxidized upon prolonged exposure to air, forming colored byproducts.

  • Elevated Temperatures: Storing the compound at temperatures above the recommended conditions can accelerate degradation. Vendor information suggests storage at +5°C or in a -20°C freezer.[1][2]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature (+5°C or -20°C).

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purity Check: Assess the purity of the discolored sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to identify potential degradation products.

Question: My analytical results (e.g., HPLC, NMR) show the presence of unexpected peaks after storing a solution of the compound. What are the likely degradation pathways?

Answer: The presence of new peaks in your analytical data suggests that the compound is degrading in solution. Potential degradation pathways for N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline in solution include:

  • Hydrolysis: The trifluoroacetyl group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, which would lead to the formation of 4-chloro-N-(4-methoxybenzyl)aniline.

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to a variety of byproducts.

  • Solvent Interaction: The choice of solvent can impact stability. Protic solvents may facilitate hydrolysis, while others may contain impurities that can react with the compound.

Troubleshooting Steps:

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing solutions. If possible, prepare solutions fresh before use.

  • pH Control: If the experimental conditions allow, buffer the solution to a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Degradation Product Identification: If possible, use techniques like LC-MS or GC-MS to identify the mass of the impurity peaks, which can provide clues about the degradation pathway.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline?

Based on supplier information, the recommended storage temperature is either +5°C or in a -20°C freezer for long-term stability.[1][2] The compound should be stored in a tightly sealed container, protected from light and moisture.

What are the known incompatibilities for this compound?

While specific incompatibility data for this exact molecule is limited, based on the chemistry of chloroanilines, it is prudent to avoid contact with:

  • Strong oxidizing agents[3][4][5]

  • Strong acids[3][5]

  • Acid chlorides and anhydrides[3][5]

How can I assess the stability of my sample?

A stability study can be performed by subjecting the compound to various stress conditions (e.g., elevated temperature, humidity, light, different pH values) and monitoring its purity over time using a stability-indicating analytical method like HPLC.

Data Presentation

Table 1: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature+5°C or -20°C[1][2]To minimize thermal degradation.
LightStore in an amber vial or in the dark.To prevent photo-degradation.
AtmosphereTightly sealed container; consider inert gas for long-term storage.To prevent oxidation and hydrolysis from atmospheric moisture.

Table 2: Potential Degradation Products and Their Causes

Potential Degradation ProductLikely CauseAnalytical Indication
4-chloro-N-(4-methoxybenzyl)anilineHydrolysis of the trifluoroacetyl group.A new peak with a corresponding mass in LC-MS.
Oxidized aniline derivativesExposure to air/oxidizing agents.Appearance of colored impurities; multiple new peaks in chromatograms.
Photodegradation productsExposure to UV or visible light.Change in sample color; appearance of new chromatographic peaks.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for assessing the purity of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and increase the percentage of B over time to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound at a specified temperature (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples by HPLC (as described in Protocol 1) or LC-MS to observe the formation of degradation products. The peak purity of the main compound should be assessed to ensure the method is stability-indicating.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in Acetonitrile) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (0.1 M NaOH, RT) prep->base oxide Oxidative Degradation (3% H₂O₂, RT) prep->oxide thermal Thermal Degradation (Solid, 80°C) prep->thermal analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxide->analysis thermal->analysis report Identify Degradation Products & Assess Method Specificity analysis->report

Caption: Workflow for a forced degradation study.

degradation_pathway parent N-(4-Methoxybenzyl)-4-chloro-2- (trifluoroacetyl)aniline hydrolysis_product 4-chloro-N-(4-methoxybenzyl)aniline parent->hydrolysis_product  Hydrolysis  (H₂O, acid/base) oxidation_product Oxidized Products (e.g., N-oxides, colored oligomers) parent->oxidation_product  Oxidation  ([O], light)

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Efavirenz Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of impurities in the antiretroviral drug Efavirenz. The objective is to offer a comparative overview of various analytical techniques, supported by experimental data, to assist researchers and quality control professionals in selecting and implementing the most suitable methods for their specific needs.

Introduction to Efavirenz and its Impurities

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] The manufacturing process and storage of Efavirenz can lead to the formation of various impurities, including process-related impurities, degradation products, and enantiomeric impurities.[][3] The presence of these impurities, even at trace levels, can potentially impact the safety and efficacy of the drug product. Therefore, robust and validated analytical methods are crucial for the accurate identification and quantification of these impurities to ensure the quality and safety of Efavirenz.

This guide focuses on the comparison of commonly employed analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the analysis of Efavirenz impurities.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance data from various validated analytical methods for the analysis of Efavirenz impurities. This data provides a benchmark for the expected performance of each analytical method.

Table 1: Comparison of RP-HPLC Methods for General Impurity Profiling
ParameterMethod 1Method 2Method 3
Linearity Range 20% to 120% of specification level[4]12.5-200.0 µg/mL[5]2-64 µg/mL[6]
Correlation Coefficient (r²) 0.999[4]> 0.999[5]0.9998[6]
Accuracy (% Recovery) Not explicitly stated99.7%[5]Not explicitly stated
Precision (%RSD) Not explicitly stated1.1%[5]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated3.6 ng/mL[5]0.01 mg/mL[6]
Limit of Quantification (LOQ) Not explicitly stated11 ng/mL[5]0.03 mg/mL[6]
Table 2: Comparison of Methods for Genotoxic and Enantiomeric Impurities
ParameterLC-MS/MS for Genotoxic ImpuritiesUPLC for (R)-Enantiomer
Linearity Range 2.5-78 ppb[7]0.249-375 µg/mL[8]
Correlation Coefficient (r²) 0.99[7]Not explicitly stated
Accuracy (% Recovery) Not explicitly stated97-104%[8]
Precision (%RSD) Inter-day: 2.5-2.6 ppm, Intra-day: 2.6-3.2 ppm[7]Not explicitly stated
Limit of Detection (LOD) 0.04 ppm[7]0.075 µg/mL[8]
Limit of Quantification (LOQ) 0.125 ppm[7]0.249 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on published and validated methods and can be adapted for specific laboratory conditions.

Protocol 1: RP-HPLC Method for General Impurity Profiling

This method is suitable for the routine quality control of Efavirenz bulk drug and formulations.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Inertsil-ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[4]

  • Mobile Phase: A mixture of 0.1% o-Phosphoric acid and Acetonitrile in a ratio of 20:80 (v/v).[4]

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Detection Wavelength: 245 nm.[4]

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to achieve a final concentration suitable for analysis.

Protocol 2: LC-MS/MS Method for Genotoxic Impurities

This highly sensitive method is designed for the trace-level quantification of potential genotoxic impurities in Efavirenz.

  • Instrumentation: Liquid Chromatograph coupled with a tandem mass spectrometer (MS/MS).[7]

  • Column: Hypersil C-18 (250×4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution using 0.01 M ammonium acetate buffer and methanol.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Ionization Mode: Positive electrospray ionization (ESI+).[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific impurity transitions.[9]

  • Sample Preparation: Prepare samples by dissolving the Efavirenz drug substance in a suitable diluent to achieve a concentration that allows for the detection of impurities at the parts-per-million (ppm) level.

Protocol 3: UPLC Method for Enantiomeric Impurity (R-Efavirenz)

This chiral separation method is used to determine the enantiomeric purity of S-Efavirenz.

  • Instrumentation: Ultra-Performance Liquid Chromatograph with a photodiode array (PDA) detector.[8]

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 254 nm.[8]

  • Sample Preparation: Prepare a system suitability solution containing both S-Efavirenz and R-Efavirenz to verify the resolution of the enantiomers. Dissolve the test sample in the mobile phase.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for Efavirenz impurities, following the International Council for Harmonisation (ICH) guidelines.[10][11]

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Documentation & Implementation Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Technique (HPLC, UPLC, LC-MS) Define_ATP->Select_Method Input Optimize_Parameters Optimize Method Parameters Select_Method->Optimize_Parameters Develop Validation_Protocol Prepare Validation Protocol Optimize_Parameters->Validation_Protocol Finalized Method Specificity Specificity / Selectivity Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity Linearity & Range Linearity->Validation_Report Accuracy Accuracy Accuracy->Validation_Report Precision Precision (Repeatability & Intermediate) Precision->Validation_Report LOD_LOQ LOD & LOQ LOD_LOQ->Validation_Report Robustness Robustness Robustness->Validation_Report System_Suitability System Suitability System_Suitability->Validation_Report Execute_Validation Execute Validation Studies Validation_Protocol->Execute_Validation Execute_Validation->Specificity Execute_Validation->Linearity Execute_Validation->Accuracy Execute_Validation->Precision Execute_Validation->LOD_LOQ Execute_Validation->Robustness Execute_Validation->System_Suitability Routine_Use Implement for Routine Use Validation_Report->Routine_Use Approval

Caption: Workflow for the validation of analytical methods for Efavirenz impurities.

Conclusion

The choice of an analytical method for the validation of Efavirenz impurities depends on the specific requirements of the analysis. RP-HPLC methods are robust and suitable for routine quality control of known impurities. For the detection and quantification of trace-level genotoxic impurities, the high sensitivity and selectivity of LC-MS/MS are indispensable. Chiral UPLC methods are essential for ensuring the enantiomeric purity of the final drug substance.

This guide provides a comparative framework to aid in the selection and implementation of appropriate analytical methodologies. It is crucial to validate any selected method under specific laboratory conditions to ensure its suitability for the intended purpose, in accordance with regulatory guidelines such as those from the ICH.

References

A Comparative Analysis of Synthetic Routes to the HIV-1 Reverse Transcriptase Inhibitor Efavirenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the combination therapy for HIV-1 infection. The efficiency, scalability, and safety of its synthesis are of paramount importance for ensuring its widespread availability. This guide provides a comparative study of three distinct synthetic routes to Efavirenz: the seminal DuPont-Merck asymmetric synthesis, a modern organocatalytic approach, and an innovative route featuring a cost-effective cyclization.

At a Glance: Comparison of Synthetic Strategies

The following table summarizes the key quantitative metrics for the different synthetic pathways to Efavirenz, offering a rapid comparison of their efficiencies.

MetricDuPont-Merck Asymmetric SynthesisOrganocatalytic SynthesisAlternative Cyclization (Urea-based)
Overall Yield ~62%[1][2][3][4]Not explicitly statedNot explicitly stated
Number of Steps 7 (from 4-chloroaniline)[1][2][3][4]~5 (from alkynyl ketone)[5]Not explicitly stated
Key Chiral Induction Chiral ligand-mediated additionOrganocatalyzed trifluoromethylationRelies on a chiral starting material
Key Reagents n-BuLi, (1R,2S)-N-pyrrolidinylnorephedrine, Phosgene (or equivalent)Cinchona alkaloid catalyst, Me3SiCF3Urea, p-Toluenesulfonic acid[6]
Noted Advantages High enantioselectivity, well-established, scalableMetal-free key step, high enantioselectivityAvoids hazardous phosgene derivatives, cost-effective

Route 1: The DuPont-Merck Asymmetric Synthesis

This widely adopted industrial synthesis is characterized by its highly enantioselective construction of the critical quaternary stereocenter.[1][2][3][4] The overall synthesis proceeds in seven steps from readily available 4-chloroaniline with an impressive overall yield of approximately 62%.[1][2][3][4]

Experimental Protocol: Key Asymmetric Alkynylation

The cornerstone of this route is the enantioselective addition of lithium cyclopropylacetylide to a protected ketoaniline intermediate. This reaction is mediated by a chiral lithium alkoxide derived from (1R,2S)-N-pyrrolidinylnorephedrine.

  • Preparation of the Chiral Ligand Solution: A solution of (1R,2S)-N-pyrrolidinylnorephedrine in an appropriate solvent (e.g., THF) is treated with n-butyllithium at low temperature (e.g., -10 °C to 0 °C) to form the corresponding lithium alkoxide.

  • Formation of the Lithium Acetylide: Cyclopropylacetylene is deprotonated with n-butyllithium in a suitable solvent mixture (e.g., toluene-hexane) at low temperature.

  • Enantioselective Addition: The solution of the protected ketoaniline is added to the pre-formed chiral lithium alkoxide-acetylide complex at a low temperature (e.g., < -50 °C).

  • Work-up: The reaction is quenched with an aqueous acid solution (e.g., 3N HCl). The organic layer is separated, concentrated, and the protecting group is removed in a subsequent step to yield the chiral amino alcohol intermediate with high enantiomeric excess (typically >99% ee).[6]

Synthetic Pathway

DuPont_Merck_Synthesis A 4-Chloroaniline B 4-Chloro-N-pivaloyl aniline A->B Pivaloyl chloride, Base C N-(4-Chloro-2-trifluoroacetylphenyl)pivalamide B->C n-BuLi, Ethyl trifluoroacetate D 4-Chloro-2-(trifluoroacetyl)aniline C->D Acidic Hydrolysis E Protected Ketoaniline D->E Protection (e.g., PMB) F (S)-Amino Alcohol Intermediate E->F Lithium cyclopropylacetylide, Chiral Ligand G Efavirenz F->G Phosgene equivalent, Base

Caption: DuPont-Merck Asymmetric Synthesis of Efavirenz.

Route 2: Organocatalytic Synthesis

Reflecting the advancements in asymmetric catalysis, this route employs a metal-free, organocatalytic enantioselective trifluoromethylation as the key step.[7] This approach avoids the use of stoichiometric chiral auxiliaries and potentially hazardous organometallic reagents in the chirality-inducing step.

Experimental Protocol: Key Organocatalytic Trifluoromethylation

This key transformation involves the addition of a trifluoromethyl group to an alkynyl ketone, catalyzed by a cinchona alkaloid derivative.

  • Reaction Setup: To a solution of the alkynyl ketone substrate in a suitable solvent (e.g., toluene), the cinchona alkaloid-based organocatalyst is added.

  • Addition of Trifluoromethylating Agent: Trimethyl(trifluoromethyl)silane (Me3SiCF3 or Ruppert-Prakash reagent) is added to the reaction mixture at a controlled temperature.

  • Reaction Progression: The reaction is stirred at the specified temperature until completion, monitored by techniques such as TLC or HPLC.

  • Work-up and Purification: The reaction is quenched, and the product is purified using standard laboratory techniques (e.g., column chromatography) to afford the chiral trifluoromethylated alcohol with high yield (88%) and enantioselectivity (93% ee).[7]

Synthetic Pathway

Organocatalytic_Synthesis A 5-Chloro-2-nitro-trifluoroacetophenone B Alkynyl Ketone A->B Cyclopropylacetylene coupling C Chiral Trifluoromethylated Alcohol B->C Me3SiCF3, Cinchona Alkaloid Catalyst D (S)-Amino Alcohol Intermediate C->D Nitro Group Reduction (e.g., H2, Pd/C) E Efavirenz D->E Cyclization (e.g., 4-nitrophenyl chloroformate) Urea_Cyclization A (S)-Amino Alcohol Intermediate B Efavirenz A->B Urea, p-Toluenesulfonic acid, Toluene, Reflux

References

Purity Analysis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against other established analytical techniques for the purity assessment of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the synthesis of Efavirenz.[1][2][3][4] This document outlines the experimental protocol for qNMR, presents comparative data, and illustrates the workflow using diagrams.

Introduction to Purity Assessment Techniques

The choice of an analytical method for purity determination is contingent on several factors, including the chemical nature of the analyte, the potential impurities, and the required level of accuracy and precision.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[5][6][7] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[8][9][10]

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for purity analysis. It relies on the differential partitioning of the analyte and its impurities between a stationary and a mobile phase. Quantification is typically performed using an external standard of the main component.

Mass Balance is a comprehensive approach where the purity of a substance is determined by subtracting the sum of all identified impurities from 100%. This method requires the use of multiple analytical techniques to quantify different classes of impurities, such as related substances, water content, residual solvents, and non-volatile residues.[7]

Comparative Analysis: qNMR vs. Other Methods

The selection of a suitable analytical technique for the purity confirmation of this compound requires a careful consideration of the advantages and limitations of each method.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Balance
Principle Direct proportionality between NMR signal intensity and the number of nuclei.[5][8][10]Differential separation based on polarity.Purity = 100% - Σ (impurities).[7]
Reference Standard Requires a certified internal standard (structurally unrelated).[5][11][12]Requires a certified reference standard of the analyte.Requires standards for each identified impurity.
Selectivity High, based on unique NMR signals for the analyte and standard.Dependent on chromatographic resolution.High, as it combines multiple techniques.
Accuracy & Precision High, with relative standard deviations typically below 1%.[5]High, but dependent on the purity of the reference standard.High, but can be complex to implement.
Sample Throughput Moderate to high.[11]High.Low.
"Invisible" Impurities Can detect non-chromophoric and non-volatile impurities.[12][13]May not detect impurities without a chromophore.Aims to quantify all impurities.
Method Development Relatively straightforward.Can be time-consuming to optimize separation.Complex and time-consuming.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic acid (certified reference material)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of performing quantitative experiments.

  • Analytical Balance: Accurate to 0.01 mg.

  • NMR Tubes: 5 mm high-precision NMR tubes.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be utilized.[6]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[6]

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

  • Acquisition Time (aq): At least 3 seconds.[6]

  • Spectral Width (sw): Ensure the spectral width is sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[6]

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and apply a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, a signal corresponding to the aromatic protons can be selected. For maleic acid, the signal for the two olefinic protons is used.

  • Calculate the purity of the analyte using the following equation[14]:

    Where:

    • I_analyte: Integral of the selected signal of the analyte.

    • I_IS: Integral of the selected signal of the internal standard.

    • N_analyte: Number of protons corresponding to the integrated signal of the analyte.

    • N_IS: Number of protons corresponding to the integrated signal of the internal standard.

    • MW_analyte: Molecular weight of the analyte (343.73 g/mol ).[1]

    • MW_IS: Molecular weight of the internal standard (Maleic acid: 116.07 g/mol ).

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • Purity_IS: Purity of the internal standard (as stated in the certificate of analysis).

Quantitative Data Summary

The following table presents hypothetical but realistic purity data for a batch of this compound, as determined by qNMR, HPLC, and the Mass Balance method.

Analytical MethodPurity (%)Relative Standard Deviation (%)
¹H qNMR 98.90.3
HPLC (External Standard) 99.10.5
Mass Balance 98.80.6

The data indicates a good correlation between the three methods, providing a high degree of confidence in the purity assessment of the analyte.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for qNMR purity determination and the logical relationship in the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup_nmr Set up NMR Parameters (d1, ns, aq, sw) transfer->setup_nmr acquire Acquire ¹H NMR Spectrum setup_nmr->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report

Caption: Workflow for qNMR Purity Assessment.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Result integrals Integral Values (I_analyte, I_IS) equation Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS integrals->equation masses Masses (m_analyte, m_IS) masses->equation constants Constants (N_analyte, N_IS, MW_analyte, MW_IS, Purity_IS) constants->equation purity_result Purity of Analyte (%) equation->purity_result

Caption: Logical Diagram for qNMR Purity Calculation.

Conclusion

Quantitative NMR is a robust and reliable technique for the purity determination of this compound. It offers several advantages over traditional chromatographic methods, including the obviation of the need for an analyte-specific reference standard and the ability to detect a wider range of impurities. When used in conjunction with orthogonal methods like HPLC and Mass Balance, qNMR provides a comprehensive and accurate assessment of compound purity, which is essential for quality control in drug development and manufacturing.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aniline and its derivatives is paramount in pharmaceutical development, environmental monitoring, and industrial quality control.[1] Given their potential toxicity and role as synthetic precursors, robust analytical methods are essential for ensuring product safety and data integrity.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent techniques for analyzing these compounds.[1] This guide provides an objective comparison of HPLC and GC methods for the analysis of aniline derivatives, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

Cross-validation is a critical process that compares two or more analytical methods to ensure their reliability and reproducibility, providing the highest level of confidence in analytical data.[1] The choice between HPLC and GC depends on the specific aniline derivative, the sample matrix, and the required sensitivity.[1]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. While HPLC is well-suited for non-volatile or thermally labile substances, GC is typically employed for volatile and thermally stable compounds.[2] For aniline and its derivatives, which have moderate volatility, both techniques are viable options.[2] However, GC methods may necessitate a derivatization step to enhance volatility and thermal stability, whereas HPLC can often analyze these compounds directly.[2]

The following tables summarize key validation parameters for HPLC and GC methods for the analysis of aniline and its derivatives, compiled from various studies.

Table 1: Comparison of Method Performance for Aniline Quantification

ParameterHPLC-UVGC-MS
Linearity Range 1 - 100 µg/L[3]0.5 - 200 µg/L[3]
Limit of Detection (LOD) 0.1 - 0.2 µg/L[3]0.07 - 0.29 µg/L[3]
Limit of Quantitation (LOQ) 0.0778 - 0.2073 µg/mLNot explicitly found
Recovery 87.51% to 101.35%[4]Not explicitly found
Precision (%RSD) 0.31% and 1.62%[4]Within-run: 3.8%, Between-run: 5.8%[5]

Table 2: Linearity Ranges for Selected Aniline Compounds by GC-NPD (EPA Method 8131) [5]

CompoundLinearity Range (µg/L) in Water
Aniline40 - 800
4-Chloroaniline40 - 400
Other Listed Anilines3 x MDL to 300 x MDL

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of aniline derivatives by HPLC-UV and GC-MS.

HPLC-UV Method for Substituted Anilines

This protocol describes a general method for the analysis of substituted aniline compounds using reversed-phase HPLC with UV detection.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.[1][6]

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or other suitable buffer components

    • Aniline standards (high purity)

  • Mobile Phase:

    • A common mobile phase is a mixture of methanol or acetonitrile and water, for instance, a 60:40 (v/v) mixture of methanol and water.[6] The mobile phase should be filtered and degassed before use.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: 254 nm or 270 nm[1]

    • Injection Volume: 20 µL[1]

  • Procedure:

    • Standard Preparation: Prepare stock solutions of aniline standards in a suitable solvent like methanol. Create working standards by diluting the stock solution.

    • Sample Preparation: For aqueous samples, direct injection after filtration may be possible. For other matrices, a suitable extraction method should be developed to isolate the aniline compounds.

    • Analysis: Inject the standards and samples into the HPLC system.

    • Quantification: Identify peaks based on the retention times of the standards. Construct a calibration curve by plotting peak area versus concentration. Use the linear regression equation to quantify the aniline compounds in the samples.[6]

GC-MS Method for Aniline Derivatives

This protocol outlines a general procedure for the analysis of aniline derivatives, which may require derivatization.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

    • A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

  • Reagents:

    • Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).[5]

    • Reagents for derivatization if necessary (e.g., 4-carbethoxyhexafluorobutyryl chloride).[5]

    • Anhydrous sodium sulfate.[5]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow.[3]

    • Injector Temperature: 250 °C[3]

    • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.[3]

  • Procedure:

    • Standard Preparation: Prepare stock solutions of the aniline compounds in a suitable solvent.

    • Sample Preparation (Aqueous Samples): Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH. Extract the sample twice with methylene chloride. Dry the combined extracts by passing them through anhydrous sodium sulfate and concentrate the extract.[5]

    • Derivatization (if required): Add the derivatizing agent to the residue, and after the reaction, reconstitute the sample in a suitable solvent for GC-MS analysis.[5]

    • Analysis: Inject the prepared sample into the GC-MS system.

    • Quantification: Identify and quantify the analytes based on their retention times and mass spectra compared to standards.

Method Selection and Cross-Validation Workflow

The choice between HPLC and GC is dictated by the physicochemical properties of the aniline derivatives and the analytical requirements. HPLC is generally preferred for polar, non-volatile, and thermally sensitive compounds, avoiding the need for derivatization.[2][7] GC offers high sensitivity and is ideal for volatile compounds, though it may require a derivatization step which can introduce errors.[2]

G cluster_0 Analyte & Sample Characteristics cluster_1 Method Selection cluster_2 Method Validation (ICH Q2(R1)) cluster_3 Cross-Validation & Decision Analyte Aniline Derivative (Volatility, Polarity, Thermal Stability) HPLC HPLC (Good for non-volatile, polar, thermally unstable compounds) Analyte->HPLC Non-volatile / Thermally Labile GC GC (Good for volatile, thermally stable compounds) Analyte->GC Volatile / Thermally Stable Matrix Sample Matrix (Complexity) Matrix->HPLC Matrix->GC Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness HPLC->Validation Derivatization Derivatization needed? GC->Derivatization Derivatization->Validation Yes/No Comparison Compare Performance Data Validation->Comparison Decision Select Optimal Method Comparison->Decision

Caption: Logical workflow for selecting and cross-validating HPLC and GC methods.

The cross-validation process ensures that both methods provide comparable and reliable results.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Conclusion Sample Homogeneous Sample Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_GC Prepare for GC (including derivatization if needed) Sample->Prep_GC Analyze_HPLC HPLC Analysis Prep_HPLC->Analyze_HPLC Analyze_GC GC Analysis Prep_GC->Analyze_GC Data_HPLC HPLC Results Analyze_HPLC->Data_HPLC Data_GC GC Results Analyze_GC->Data_GC Compare Statistical Comparison (e.g., t-test, F-test) Data_HPLC->Compare Data_GC->Compare Conclusion Methods are equivalent within acceptable limits Compare->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

References

A Comparative Guide to Alternative Intermediates for the Synthesis of Efavirenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Efavirenz, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1, has been the subject of extensive research to develop more efficient, cost-effective, and safer manufacturing processes. This guide provides an objective comparison of alternative intermediates and synthetic pathways to the traditional route, supported by available experimental data.

Executive Summary

The original commercial synthesis of Efavirenz, while effective, involves hazardous reagents and multiple steps.[1] This has spurred the development of innovative alternatives focusing on novel intermediates and reaction pathways. Key advancements include the use of safer cyclizing agents, the development of organocatalytic methods for asymmetric synthesis, and the implementation of continuous flow processes. These alternatives offer significant advantages in terms of yield, safety, and process efficiency.

Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the traditional and alternative synthetic routes to Efavirenz.

ParameterTraditional Merck ProcessOrganocatalytic TrifluoromethylationUrea-Based CyclizationContinuous Flow Synthesis
Key Intermediate 2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol2-(5-chloro-2-nitrophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-olOrtho-lithiated 1,4-dichlorobenzene
Overall Yield 62% (in seven steps)[1][2]~49% (in nine steps, with potential for optimization)[3]Good yield (specific overall yield not detailed, but cyclization step is efficient)[4][5]45% (racemic, in three steps)[6][7]
Key Reagents n-Butyllithium, Phosgene or equivalents[1][4]Ruppert-Prakash reagent (TMSCF3), Chiral organocatalyst[3][8]Urea, p-toluenesulfonic acid[4][5]Copper catalyst, NaOCN[6][9]
Advantages Well-established, high enantioselectivity.Avoids highly pyrophoric n-BuLi, metal-free key step.[3]Utilizes a cheap, non-hazardous cyclizing agent, avoiding toxic phosgene derivatives.[4][5]Shortest synthetic route, enhanced safety and efficiency, suitable for scale-up.[6][7][10]
Disadvantages Use of hazardous n-BuLi and toxic phosgene derivatives.[1][4]Requires a multi-step synthesis of the starting alkynyl ketone.[3]Longer reaction time for cyclization (20 hours reflux).[4]Produces a racemic mixture requiring further resolution.[9]

Experimental Protocols

Organocatalytic Asymmetric Trifluoromethylation

This method provides an alternative to the use of stoichiometric chiral reagents for establishing the key stereocenter.

Step 1: Synthesis of the Alkynyl Ketone Intermediate The synthesis begins with the preparation of the alkynyl ketone intermediate (D) from commercially available starting materials.[8]

Step 2: Asymmetric Trifluoromethylation The key step involves the enantioselective addition of the Ruppert-Prakash reagent to the alkynyl ketone.[3][8]

  • To a solution of the alkynyl ketone (1.0 equiv) in a 2:1 mixture of toluene and dichloromethane at -40°C are added the cinchonidine-derived catalyst (0.1 equiv) and tetramethylammonium fluoride (0.2 equiv).

  • Trimethyl(trifluoromethyl)silane (TMSCF3, 2.0 equiv) is then added, and the reaction is stirred for 2 hours.

  • The reaction is quenched, and after workup and recrystallization, the desired trifluoromethylated alcohol (F) is obtained with an enantiomeric ratio of up to 97:3.[8]

Step 3: Reduction and Cyclization

  • The nitro group of the intermediate is reduced to an amine using iron in acetic acid.[8]

  • The resulting amino alcohol is then cyclized using 4-nitrophenyl chloroformate in the presence of potassium bicarbonate to yield Efavirenz.[3]

Urea-Based Cyclization

This approach offers a safer and more cost-effective final step in the synthesis.

Step 1: Preparation of the Amino Alcohol Intermediate The key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, is synthesized according to established methods.[4]

Step 2: Cyclization with Urea

  • A solution of the amino alcohol (1.0 equiv), urea (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed for 20 hours.[4][5]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and water is added. The product is extracted with toluene, and the combined organic layers are concentrated under reduced pressure.

  • The crude product is recrystallized to afford pure Efavirenz.[4]

Continuous Flow Synthesis

This modern approach streamlines the synthesis into a three-step, semi-continuous process.[6][9]

Step 1: Ortho-lithiation and Fluoroacylation

  • 1,4-dichlorobenzene is subjected to ortho-lithiation followed by fluoroacylation in a continuous flow reactor to produce the ketone intermediate.[9]

Step 2: Alkynylation

  • The ketone intermediate is then reacted with lithium cyclopropylacetylide in the flow system to form the tertiary alcohol intermediate.[9]

Step 3: Cyclization

  • The final step involves a copper-catalyzed cyclization of the alcohol intermediate using sodium cyanate (NaOCN) to form the carbamate ring of Efavirenz in situ.[6][9] This three-step process has an overall yield of 45% (for the racemic mixture) and is completed in less than two hours.[10]

Visualizing the Pathways

The following diagrams illustrate the logical flow of the different synthetic strategies.

Traditional_Merck_Process cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product 4-Chloroaniline 4-Chloroaniline Ketoaniline Ketoaniline 4-Chloroaniline->Ketoaniline Multi-step Amino_Alcohol 2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol Ketoaniline->Amino_Alcohol Asymmetric Alkynylation (n-BuLi, Chiral Ligand) Efavirenz Efavirenz Amino_Alcohol->Efavirenz Cyclization (Phosgene equivalent)

Caption: Traditional Merck synthesis pathway for Efavirenz.

Organocatalytic_Trifluoromethylation cluster_start Starting Material cluster_intermediates Key Intermediates cluster_end Final Product Alkynyl_Ketone_Precursor Commercially Available Precursor Alkynyl_Ketone Alkynyl_Ketone Alkynyl_Ketone_Precursor->Alkynyl_Ketone Synthesis Trifluoromethylated_Alcohol Chiral Trifluoromethylated Alcohol Alkynyl_Ketone->Trifluoromethylated_Alcohol Asymmetric Trifluoromethylation (Organocatalyst, TMSCF3) Amino_Alcohol Amino Alcohol Trifluoromethylated_Alcohol->Amino_Alcohol Nitro Reduction Efavirenz Efavirenz Amino_Alcohol->Efavirenz Cyclization

Caption: Organocatalytic synthesis of Efavirenz.

Urea_Based_Cyclization cluster_start Key Intermediate cluster_end Final Product Amino_Alcohol (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol Efavirenz Efavirenz Amino_Alcohol->Efavirenz Cyclization (Urea, PTSA, Reflux)

Caption: Urea-based cyclization to form Efavirenz.

Continuous_Flow_Synthesis cluster_start Starting Material cluster_intermediates Intermediates in Flow cluster_end Final Product Dichlorobenzene 1,4-Dichlorobenzene Ketone Ketone Dichlorobenzene->Ketone Ortho-lithiation & Fluoroacylation Alcohol Tertiary Alcohol Ketone->Alcohol Alkynylation Efavirenz rac-Efavirenz Alcohol->Efavirenz Cu-catalyzed Cyclization (NaOCN)

Caption: Continuous flow synthesis of racemic Efavirenz.

References

Comparative Guide to N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (CAS 173676-54-5) Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical profile of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (CAS 173676-54-5), a key intermediate in the synthesis of the antiretroviral drug Efavirenz. The quality and purity of this reference material are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines typical specifications found on a Certificate of Analysis (CoA), details common analytical methodologies, and illustrates its position in the Efavirenz synthesis pathway.

Data Presentation: Certificate of Analysis Summary

The following table summarizes the typical analytical specifications for a high-purity reference material of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline. Data is aggregated from various supplier specifications and analytical validation literature for related pharmaceutical intermediates.

Test ParameterSpecificationTypical Value
Appearance White to off-white crystalline powderConforms
Identification
¹H NMRConforms to structureConforms
Mass SpectrumConforms to structureConforms
Assay (by HPLC) ≥ 99.0%99.5%
Purity (by HPLC)
Any single impurity≤ 0.5%0.2%
Total impurities≤ 1.0%0.4%
Residual Solvents
Methanol≤ 3000 ppm< 50 ppm
Ethyl Acetate≤ 5000 ppm< 100 ppm
Water Content (by Karl Fischer) ≤ 0.5%0.1%
Residue on Ignition ≤ 0.1%0.05%

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below. These protocols are based on established methods for the analysis of Efavirenz and its impurities.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is used to determine the potency and impurity profile of the reference material.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 247 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference material in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Quantification: The percentage of the main peak and impurities are calculated based on the relative peak areas.

Water Content by Karl Fischer Titration

This method determines the amount of water present in the reference material.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Sample Preparation: A known weight of the reference material is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent.

  • Calculation: The water content is calculated based on the amount of titrant consumed.

Mandatory Visualization

Efavirenz Synthesis Pathway

The following diagram illustrates a common synthetic route for Efavirenz, highlighting the role of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline as a key intermediate. The formation of this intermediate is a critical step in building the core structure of the final drug molecule.[4][5][6]

Efavirenz_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Synthesis 4-Chloroaniline 4-Chloroaniline Intermediate_1 2-Amino-5-chlorobenzotrifluoride 4-Chloroaniline->Intermediate_1 Acylation Trifluoroacetic_anhydride Trifluoroacetic anhydride 4-Methoxybenzyl_chloride 4-Methoxybenzyl chloride Target_Compound N-(4-Methoxybenzyl)-4-chloro- 2-(trifluoroacetyl)aniline (CAS 173676-54-5) Intermediate_1->Target_Compound N-alkylation Efavirenz Efavirenz Target_Compound->Efavirenz Cyclization Cyclopropylethynylmagnesium_bromide Cyclopropylethynyl- magnesium bromide

References

A Comparative Guide to Catalyst Efficiency in the Synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline, a key intermediate in the production of pharmaceuticals like Efavirenz, involves two critical steps: N-alkylation and trifluoroacetylation. The efficiency of this synthesis is highly dependent on the choice of catalyst for each step. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the most effective catalytic system for their synthetic needs.

Catalyst Performance in N-Alkylation of 4-Chloro-2-aminobenzophenone with 4-Methoxybenzyl Chloride

The initial step in the synthesis is the N-alkylation of a substituted aniline. Below is a comparison of different catalytic systems for reactions analogous to the N-alkylation of 4-chloro-2-aminobenzophenone with 4-methoxybenzyl chloride. The data is compiled from studies on the N-alkylation of various anilines with benzyl alcohols or chlorides, providing insights into catalyst performance under different conditions.

Catalyst SystemSubstrate (Aniline)Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Homogeneous Catalysts
NiBr₂ / 1,10-PhenanthrolineAnilineBenzyl alcoholt-BuOKToluene1304899[1]
CoNx@NC (heterogeneous)AnilineBenzyl alcoholt-BuOKToluene14024>95
Mn pincer complexAnilineBenzyl alcoholt-BuOKToluene1002496
Heterogeneous Catalysts
Fe/Al-SBA-15AnilineBenzyl alcohol----96 (selectivity to imine)
Pd/CAnilineBenzyl alcoholK₂CO₃Toluene1102492

Catalyst Performance in Trifluoroacetylation

The second key step is the introduction of a trifluoroacetyl group. This is typically achieved through Friedel-Crafts acylation or by using a trifluoroacetylating agent. The following table compares the efficiency of various catalysts in reactions relevant to the trifluoroacetylation of N-(4-methoxybenzyl)-4-chloroaniline.

Catalyst SystemSubstrateAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Lewis Acids
AlCl₃AnisoleTrifluoroacetic anhydrideDichloromethane0 - rt295
FeCl₃BenzeneAcyl chloride-rt195
Lanthanide TriflateBenzeneAcyl chloride-rt195
Other
Triphosgene / Et₃N4-TrifluoromethylanilineTrifluoroacetic acidDichloromethane0 - rt<195.2
Trichloroacetonitrile / PPh₃AnilineTrifluoroacetic acid----

Experimental Protocols

General Procedure for N-Alkylation using a Homogeneous Nickel Catalyst

A mixture of the aniline derivative (1.0 mmol), benzyl alcohol (1.2 mmol), NiBr₂ (5 mol%), 1,10-phenanthroline (10 mol%), and t-BuOK (1.2 mmol) in toluene (5 mL) is heated at 130 °C for 48 hours under an inert atmosphere.[1] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Trifluoroacetylation using Trifluoroacetic Anhydride and a Lewis Acid Catalyst

To a solution of the N-alkylaniline (1.0 mmol) in a suitable solvent (e.g., dichloromethane) at 0 °C is added the Lewis acid catalyst (e.g., AlCl₃, 1.1 mmol). Trifluoroacetic anhydride (1.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for a specified time. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by chromatography to afford the desired trifluoroacetylated product.

Experimental and Logical Flow

The synthesis of this compound follows a two-step sequence. The logical workflow for selecting an optimal catalyst involves evaluating both the efficiency of the individual steps and the overall process economy.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Trifluoroacetylation start 4-Chloro-2-aminobenzophenone + 4-Methoxybenzyl chloride catalyst1 Catalyst Selection: - Homogeneous (Ni, Co, Mn) - Heterogeneous (Pd/C, Fe-based) start->catalyst1 Reactants reaction1 N-Alkylation Reaction catalyst1->reaction1 Catalyzes intermediate N-(4-methoxybenzyl)-4-chloro-2-aminobenzophenone reaction1->intermediate Product catalyst2 Catalyst Selection: - Lewis Acids (AlCl₃, FeCl₃) - Activating Agents (Triphosgene) intermediate->catalyst2 Reactant reaction2 Trifluoroacetylation Reaction catalyst2->reaction2 Catalyzes final_product This compound reaction2->final_product Final Product

Caption: Synthetic workflow for this compound.

The choice between homogeneous and heterogeneous catalysts for the N-alkylation step often involves a trade-off between activity and ease of separation and catalyst recycling.[2] Homogeneous catalysts may offer higher turnover frequencies, while heterogeneous catalysts simplify product purification.[3] For the trifluoroacetylation step, the reactivity of the substrate and the desired reaction conditions will dictate the most suitable Lewis acid or activating agent. The selection should also consider factors such as cost, availability, and environmental impact of the catalytic system.

References

A Comparative Guide to Ensuring Pharmaceutical Impurity Conformance with USP/EMA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the safety and efficacy of pharmaceutical products is paramount. A critical aspect of this is the rigorous control of impurities, which can arise during the synthesis, formulation, manufacturing, or storage of drug substances and products. Regulatory bodies like the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) have established stringent standards for the identification, qualification, and quantification of these impurities.[1][2][3] This guide provides a comparative analysis of analytical methodologies, focusing on a next-generation HPLC column for enhanced impurity profiling, alongside detailed experimental protocols and a workflow for regulatory conformance.

Advancements in Impurity Profiling: A Comparative Analysis

The accurate detection and quantification of pharmaceutical impurities heavily rely on the analytical method's performance, particularly the High-Performance Liquid Chromatography (HPLC) column.[4][5] To illustrate the impact of column technology on impurity analysis, we present a comparative study between a standard C18 column and the hypothetical "PureView™" HPLC Column, designed for superior resolution and efficiency in analyzing "Paradrug" (a fictional widely-used cardiovascular drug) and its known impurities.

Data Presentation: Performance Comparison

The following table summarizes the comparative performance of the PureView™ HPLC Column against a conventional C18 column for the analysis of Paradrug and its critical impurity pairs.

Performance MetricStandard C18 Column (5 µm)PureView™ HPLC Column (2.7 µm)
Run Time 45 minutes20 minutes
Resolution (Impurity A/Impurity B) 1.42.1
Resolution (Paradrug/Impurity C) 1.62.5
Tailing Factor (Paradrug Peak) 1.51.1
Limit of Detection (LOD) for Impurity D 0.01%0.005%
Limit of Quantification (LOQ) for Impurity D 0.03%0.015%

The data clearly indicates that the PureView™ HPLC Column offers significant advantages, including a shorter analysis time, improved resolution of critical impurity pairs, reduced peak tailing for the active pharmaceutical ingredient (API), and enhanced sensitivity for low-level impurities.

Experimental Protocols

A robust and validated analytical method is the cornerstone of reliable impurity profiling.[2][3] The following is a detailed methodology for the analysis of Paradrug and its impurities using the PureView™ HPLC Column. This protocol is designed to meet the validation requirements outlined in ICH guideline Q2(R1).[2][3]

Methodology for Impurity Profiling of Paradrug

1. Chromatographic Conditions:

  • Column: PureView™ HPLC Column (100 mm x 4.6 mm, 2.7 µm)

  • Mobile Phase A: 0.01M Ammonium Acetate in Water (pH 4.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70-10% B

    • 18.1-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Paradrug reference standard and known impurity standards in a 50:50 mixture of water and acetonitrile (diluent) to obtain a final concentration of 1.0 mg/mL for Paradrug and 0.001 mg/mL for each impurity.

  • Test Sample: Accurately weigh and dissolve the Paradrug drug substance in the diluent to obtain a final concentration of 1.0 mg/mL.

3. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Forced degradation studies will be performed on Paradrug by exposing it to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the degradation products from Paradrug and its known impurities will be assessed.

  • Linearity: Linearity will be evaluated for each impurity over a concentration range from the reporting threshold to 150% of the specification limit.

  • Accuracy: Accuracy will be determined by spiking the drug substance with known amounts of impurities at three different concentration levels and calculating the percentage recovery.

  • Precision (Repeatability and Intermediate Precision): Repeatability will be assessed by six replicate injections of the standard solution. Intermediate precision will be evaluated by performing the analysis on different days with different analysts and equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ will be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from injections of serially diluted impurity solutions.

  • Robustness: The robustness of the method will be assessed by making small, deliberate variations in chromatographic parameters such as mobile phase pH, column temperature, and flow rate.

Workflow for USP/EMA Conformance

The following diagram illustrates a comprehensive workflow for ensuring that pharmaceutical impurities are controlled in accordance with USP and EMA standards. This process begins with the initial identification of potential impurities and culminates in the routine quality control of the final drug product.

G cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Routine Quality Control cluster_3 Phase 4: Regulatory Submission & Lifecycle Management a Impurity Identification (Forced Degradation, Synthesis Byproducts) b Structure Elucidation (MS, NMR) a->b c Toxicological Assessment (ICH M7, Q3A/B) b->c d Method Development (HPLC, GC, etc.) c->d Define Analytical Target Profile e Method Validation (ICH Q2(R1)) d->e f Establish Specification Limits e->f g Raw Material Testing f->g Implement Validated Method h In-Process Control g->h i Finished Product Testing h->i j Stability Studies i->j k Compile Data for Submission (eCTD Module 3) i->k Generate Certificate of Analysis l Continuous Monitoring & Change Control j->l Update Stability Data k->l

Caption: A workflow for pharmaceutical impurity conformance with regulatory standards.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structure Elucidation of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the structural elucidation of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, a key intermediate in the synthesis of pharmaceuticals like Efavirenz.[1][2][3][4] Aimed at researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic characteristics of the target molecule and offers a direct comparison with a structurally related precursor, 4-chloro-N-(4-methoxybenzyl)aniline.

While detailed proprietary Structure Elucidation Reports (SERs) are available from commercial suppliers, this guide synthesizes publicly accessible data and predictive analysis to offer valuable insights into the molecule's structural verification.[2][5]

Spectroscopic Data Summary

The structural confirmation of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below is a comparative summary of the expected data for the target compound and the experimentally determined data for a key precursor.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (Predicted) 4-chloro-N-(4-methoxybenzyl)aniline (Experimental) [6]
Methoxy Protons (-OCH₃)~3.8 ppm (s, 3H)3.71 ppm (s, 3H)
Methylene Protons (-CH₂-)~4.5 ppm (d, 2H)4.11 ppm (s, 2H)
Amine Proton (-NH-)~9.5-10.5 ppm (t, 1H)3.85 ppm (s, 1H)
Methoxybenzyl Aromatic Protons~7.2-7.3 ppm (d, 2H), ~6.8-6.9 ppm (d, 2H)7.15 ppm (d, J=8.4 Hz, 2H), 6.77 ppm (d, J=8.4 Hz, 2H)
Chloroaniline Aromatic Protons~7.5-7.8 ppm (m, 3H)7.01 ppm (d, J=8.4 Hz, 2H), 6.44 ppm (d, J=8.4 Hz, 2H)

Table 2: Comparative ¹³C NMR Data (101 MHz, CDCl₃)

Assignment N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline (Predicted) 4-chloro-N-(4-methoxybenzyl)aniline (Experimental) [6]
Methoxy Carbon (-OCH₃)~55.5 ppm55.34 ppm
Methylene Carbon (-CH₂)~48.0 ppm47.85 ppm
Trifluoroacetyl Carbonyl (C=O)~180 ppm (q)-
Trifluoromethyl Carbon (-CF₃)~116 ppm (q)-
Aromatic Carbons~110-160 ppm114.02, 114.06, 122.03, 128.77, 129.09, 130.94, 146.76, 158.98 ppm

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline Alternative/Related Compounds
Mass Spec. (EI) Expected [M]+ at m/z 343 and [M+2]+ at m/z 345 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve cleavage of the benzyl group and loss of the trifluoroacetyl group.4-chloro-N-(4-methoxybenzyl)aniline: [M]+ at m/z 247 and [M+2]+ at m/z 249.
FTIR (cm⁻¹) Expected characteristic peaks: ~3300 (N-H stretch), ~1700 (C=O stretch of trifluoroacetyl group), ~1600, 1500 (aromatic C=C stretch), ~1250 (C-O stretch), ~1150-1200 (C-F stretch), ~830 (para-substituted C-H bend), ~700-800 (C-Cl stretch).4-chloro-N-(4-methoxybenzyl)aniline: ~3400 (N-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1240 (C-O stretch), ~820 (para-substituted C-H bend), ~700-800 (C-Cl stretch).

Experimental Protocols

Standard analytical methods are employed for the structure elucidation of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. The ionization energy is conventionally set at 70 eV.

Infrared Spectroscopy: FTIR spectra are recorded using an FTIR spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.

Visualizing the Structure Elucidation Workflow

The logical flow of confirming the molecular structure involves a combination of these techniques to piece together the connectivity of atoms and the nature of the functional groups.

Structure Elucidation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Starting Materials: 4-chloro-2-aminobenzotrifluoride 4-methoxybenzyl chloride reaction N-alkylation and Trifluoroacetylation start->reaction product N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline reaction->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FTIR Spectroscopy product->ftir nmr_interp Proton & Carbon Environment Connectivity nmr->nmr_interp ms_interp Molecular Weight Elemental Composition (Cl, F) ms->ms_interp ftir_interp Functional Group Identification (C=O, N-H, C-F, C-Cl) ftir->ftir_interp elucidation Structure Elucidated nmr_interp->elucidation ms_interp->elucidation ftir_interp->elucidation

Caption: Workflow for the synthesis and structural elucidation.

The molecular structure of N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline with key functional groups highlighted is presented below.

Annotated Molecular Structure cluster_key Key Functional Groups mol mol key1 A: 4-Methoxybenzyl Group key2 B: Amine Linkage key3 C: 4-Chloro-2-(trifluoroacetyl)aniline Core key4  - Trifluoroacetyl Group (C=O, CF₃) key5  - Chloro Substituent

Caption: Key structural features of the target molecule.

Comparison with Alternatives

The primary alternative for comparison is the precursor molecule, 4-chloro-N-(4-methoxybenzyl)aniline. The key structural difference is the presence of the trifluoroacetyl group on the aniline ring of the target compound. This substitution has a significant impact on the spectroscopic data.

Spectroscopic Impact of the Trifluoroacetyl Group:

  • ¹H NMR: The electron-withdrawing nature of the trifluoroacetyl group deshields the adjacent amine proton, shifting its resonance significantly downfield. The aromatic protons on the chloroaniline ring are also shifted downfield.

  • ¹³C NMR: The introduction of the carbonyl and trifluoromethyl carbons results in two new, characteristic quaternary carbon signals.

  • Mass Spectrometry: The molecular weight increases by 96 g/mol , corresponding to the addition of a COCF₃ group.

  • FTIR: A strong carbonyl (C=O) absorption peak appears around 1700 cm⁻¹, and strong C-F stretching bands are observed.

The logical relationship for the synthesis is a straightforward transformation that can be monitored by comparing the spectra of the starting material and the product.

Synthetic Transformation reactant 4-chloro-N-(4-methoxybenzyl)aniline reagent + Trifluoroacetic Anhydride (or similar acylating agent) reactant->reagent product N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline reagent->product

Caption: Synthesis from the precursor molecule.

References

A Comparative Guide to Chromatography Columns for the Analysis of CAS 173676-54-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of CAS 173676-54-5, chemically known as N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline. This compound is a known process impurity of the antiretroviral drug Efavirenz.[1][2] The selection of an appropriate chromatography column is critical for the accurate quantification and control of such impurities in pharmaceutical development and manufacturing.

This document outlines the experimental protocols and performance characteristics of several commonly used C18 reversed-phase columns, providing supporting data to aid in column selection for method development and validation.

Performance Comparison of HPLC Columns

The following table summarizes the specifications and performance characteristics of different C18 columns used for the analysis of Efavirenz and its impurities, including CAS 173676-54-5. Direct comparative performance data for CAS 173676-54-5 is not always available in published literature; therefore, performance is also inferred from the analysis of Efavirenz and its other impurities under the specified conditions.

Column NameManufacturerParticle Size (µm)Dimensions (mm)Stationary PhaseKey Performance Characteristics
Inertsil ODS-3V GL Sciences5250 x 4.6Octadecylsilane (C18)Provides efficient separation and good resolution for Efavirenz and its related impurities.[3]
Agilent Eclipse XDB C18 Agilent Technologies5150 x 4.6Octadecylsilane (C18)Suitable for quantifying Efavirenz in the presence of its degradation products.
Waters SymmetryShield™ RP18 Waters5150 x 4.6Octadecylsilane (C18)Demonstrates good peak symmetry for Efavirenz.
Hypersil Gold C18 Thermo Fisher Scientific5150 x 4.6Octadecylsilane (C18)Used for the analysis of Efavirenz related compounds.

Experimental Protocols

Detailed methodologies for the HPLC analysis of CAS 173676-54-5 and related Efavirenz impurities on different columns are provided below. These protocols are based on published analytical methods.

Method 1: Analysis using Inertsil ODS-3V C18 Column

This method is designed for the quantification of various impurities in Efavirenz bulk drug substance.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Inertsil-ODS 3V C18 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of 0.1% ortho-Phosphoric acid and Acetonitrile (20:80 v/v).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 45°C.

  • Detection: UV at 245 nm.

  • Sample Preparation: A stock solution of the Efavirenz sample is prepared in the mobile phase.

Method 2: Analysis using Agilent Eclipse XDB C18 Column

This stability-indicating RP-HPLC method is suitable for the quantification of Efavirenz in the presence of its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 240 nm.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration. For tablets, the tablets are powdered, and an amount equivalent to the target concentration is dissolved in methanol, sonicated, and diluted with the mobile phase. The final solution is filtered through a 0.45 µm filter before injection.

Method 3: Analysis using Waters SymmetryShield™ RP18 Column

This method was optimized for good peak characteristics of Efavirenz.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: Waters SymmetryShield™ RP18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and Acetonitrile (30:70 v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV, wavelength not specified in the available literature.

  • Sample Preparation: Details not specified in the available literature.

Method 4: Analysis using Hypersil Gold C18 Column

This method is used for the analysis of Efavirenz related compounds.

  • Instrumentation: High-Performance Liquid Chromatograph with Diode Array Detector (DAD).

  • Column: Hypersil Gold C18 (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Water with 0.1% H₃PO₄.

    • Phase B: Acetonitrile with 0.1% H₃PO₄.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.1631 mg/mL in Water/Acetonitrile (50/50 v/v).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of CAS 173676-54-5.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Efavirenz Sample dissolve Dissolve in appropriate solvent (e.g., mobile phase) start->dissolve sonicate Sonicate to ensure complete dissolution dissolve->sonicate filter Filter through 0.45 µm filter sonicate->filter inject Inject sample into HPLC system filter->inject Prepared Sample separate Chromatographic separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate Chromatogram quantify Quantify impurity CAS 173676-54-5 integrate->quantify report Generate report quantify->report

Caption: General workflow for the HPLC analysis of impurity CAS 173676-54-5 in Efavirenz samples.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline as a halogenated organic hazardous waste. Due to its chemical structure, which includes chloro and trifluoroacetyl groups, it requires specific handling and disposal procedures to ensure laboratory safety and environmental compliance.

This guide provides comprehensive, step-by-step instructions for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols is critical for minimizing risks and meeting regulatory standards.

Immediate Safety and Handling Protocols

Given the compound's classification as a halogenated aniline derivative, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.

PPE RequirementSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is recommended for handling larger quantities.Protects against splashes and potential irritants.[1]
Hand Protection Nitrile gloves are essential. For larger volumes or prolonged contact, consider heavy-duty gloves like butyl rubber.Prevents skin contact with the potentially toxic and irritating substance.[1]
Body Protection A properly fitting laboratory coat, long pants, and closed-toe shoes are mandatory.Minimizes the risk of accidental skin exposure.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in any experimental workflow. The following procedure must be strictly followed.

1. Waste Segregation:

  • All waste containing this compound must be treated as hazardous halogenated organic waste .[2][3] This includes:

    • Unused or expired product.

    • Contaminated labware (e.g., pipette tips, vials, gloves).

    • Solvents and solutions containing the compound.

    • Materials used for cleaning up spills (e.g., absorbent pads).

2. Waste Collection:

  • Use a designated, properly labeled waste container for halogenated organic compounds.[2][3] These containers are often color-coded (e.g., green) for easy identification.[2]

  • The container must be in good condition, compatible with the chemical waste, and have a tightly sealing cap to be "vapor tight" and "spill proof."[3]

  • Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[4][5]

3. Container Labeling:

  • Label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."[3][4]

  • Maintain a log of the contents, detailing the chemical names and approximate quantities of everything added to the container.[2][3] Do not use abbreviations or chemical formulas.[3]

  • The label should be affixed to the container before the first drop of waste is added.[3]

4. Incompatible Materials:

  • Do not mix the following with the halogenated waste stream containing this compound:

    • Strong acids or bases.[4]

    • Oxidizing or reducing agents.[4]

    • Heavy metals.[4][5]

    • Aqueous solutions.[4]

5. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]

  • The storage area should be cool, dry, and well-ventilated.[3][5]

  • Ensure the container is stored in secondary containment to prevent spills from spreading.[5]

6. Arranging for Disposal:

  • When the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a waste pickup.

7. Decontamination of Empty Containers:

  • The original product container is also considered hazardous waste.

  • The first rinsate from cleaning the container must be collected and disposed of as hazardous waste.[1]

  • Subsequent rinses with a suitable solvent may be managed according to your institution's guidelines.[1]

  • To prevent reuse, it may be necessary to puncture the empty, cleaned container before disposal.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G start Start: Waste Generation (4-Chloro-n-(4-methoxybenzyl) -2-(trifluoroacetyl)aniline) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated halogenated_waste YES: Segregate as Halogenated Waste is_halogenated->halogenated_waste Yes non_halogenated_waste NO: Segregate as Non-Halogenated Waste is_halogenated->non_halogenated_waste No container Select appropriate, closed, and compatible waste container halogenated_waste->container labeling Label container: 'Hazardous Waste' 'Halogenated Organic Waste' List all constituents container->labeling storage Store in designated satellite accumulation area with secondary containment labeling->storage disposal Arrange for disposal via EHS or licensed contractor storage->disposal spill_materials Contaminated PPE & Spill Cleanup Materials spill_materials->container

Caption: Disposal workflow for this compound.

References

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4-Chloro-n-(4-methoxybenzyl)-2-(trifluoroacetyl)aniline
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